Product packaging for Mevastatin(Cat. No.:CAS No. 73573-88-3)

Mevastatin

Cat. No.: B1676542
CAS No.: 73573-88-3
M. Wt: 390.5 g/mol
InChI Key: AJLFOPYRIVGYMJ-INTXDZFKSA-N
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Description

Mevastatin is a carboxylic ester that is pravastatin that is lacking the allylic hydroxy group. A hydroxymethylglutaryl-CoA reductase inhibitor (statin) isolated from Penicillium citrinum and from Penicillium brevicompactum, its clinical use as a lipid-regulating drug ceased following reports of toxicity in animals. It has a role as a fungal metabolite, an EC 3.4.24.83 (anthrax lethal factor endopeptidase) inhibitor, an antifungal agent, a Penicillium metabolite and an apoptosis inducer. It is a carboxylic ester, a statin (naturally occurring), a member of hexahydronaphthalenes, a member of 2-pyranones and a polyketide.
This compound or compactin is a cholesterol-lowering agent isolated from Penicillium citinium. It was the first discovered agent belonging to the class of cholesterol-lowering medications known as statins. During a search for antibiotic compounds produced by fungi in 1971, Akira Endo at Sankyo Co. (Japan) discovered a class of compounds that appeared to lower plasma cholesterol levels. Two years later, the research group isolated a compound structurally similar to hydroxymethylglutarate (HMG) that inhibited the incorporation of acetate. The compound was proposed to bind to the reductase enzyme and was named compactin. This compound is a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase with a binding affinity 10,000 times greater than the HMG-CoA substrate itself. This compound is a pro-drug that is activated by in vivo hydrolysis of the lactone ring. It has served as one of the lead compounds for the development of the synthetic compounds used today.
This compound has been reported in Penicillium cyclopium, Morus lhou, and other organisms with data available.
This compound is an HMG-CoA reductase inhibitor that was initially isolated from the mold Pythium ultimum. This compound was the first statin to enter clinical trials.
This compound is a small molecule drug with a maximum clinical trial phase of II.
antifungal metabolite from Penicillium brevicopactum;  potent inhibitory activity to sterol synthesis;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O5 B1676542 Mevastatin CAS No. 73573-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFOPYRIVGYMJ-INTXDZFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040684
Record name Mevastatin
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73573-88-3
Record name Mevastatin
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Record name Mevastatin [INN]
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Record name (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate
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Foundational & Exploratory

The Dawn of a New Era in Cardiovascular Medicine: A Technical Guide to the Discovery and Isolation of Mevastatin from Penicillium citrinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discovery and isolation of mevastatin, the first statin, from the filamentous fungus Penicillium citrinum. This groundbreaking work, pioneered by Japanese biochemist Akira Endo in the 1970s, fundamentally changed the landscape of cardiovascular disease prevention and treatment.[1][2][3] This document details the experimental protocols for the fermentation of P. citrinum, the extraction of the active compound, and the methodologies for its purification. Quantitative data from various optimization studies are summarized to provide a comprehensive overview of the production process. Furthermore, this guide illustrates the key experimental workflows and the biochemical pathway of this compound's action through detailed diagrams, offering a valuable resource for researchers in natural product discovery and pharmaceutical development.

Introduction: The Quest for a Cholesterol-Lowering Agent

In the mid-20th century, the link between high cholesterol levels and coronary heart disease was becoming increasingly evident, yet effective and safe treatments remained elusive.[2] Recognizing this critical unmet need, Akira Endo at the Sankyo Company in Tokyo embarked on a mission in 1971 to discover microbial metabolites that could inhibit cholesterol biosynthesis.[2] His hypothesis was that microorganisms might produce inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, as a defense mechanism against other organisms.[2]

This ambitious search involved the screening of over 6,000 microbial strains.[2] In 1973, this exhaustive effort led to the discovery of a potent inhibitor from a culture of Penicillium citrinum, a mold isolated from a rice sample in Kyoto, Japan.[1][2] This compound, initially designated ML-236B and later known as compactin or this compound, was found to be a powerful competitive inhibitor of HMG-CoA reductase.[2] Subsequent studies in animal models and eventually in humans demonstrated its significant efficacy in lowering plasma and low-density lipoprotein (LDL) cholesterol levels.[2] Though this compound itself was never marketed, its discovery paved the way for the development of a multi-billion dollar class of drugs—the statins—that have saved countless lives worldwide.

Experimental Protocols

This section provides a detailed methodology for the production and isolation of this compound from Penicillium citrinum, compiled from various studies that have optimized and detailed these processes.

Microorganism and Culture Maintenance

The primary organism for this compound production is Penicillium citrinum. Strains such as Penicillium citrinum NCIM 768 and MTCC 1256 have been used in various studies.[4][5]

  • Culture Medium: The fungal strains are typically maintained on Potato Dextrose Agar (PDA) slants.

  • Incubation: Slants are incubated at a temperature of 25-30°C for 5-7 days to achieve adequate sporulation.

  • Storage: For long-term storage, the slants are kept at 4°C.

  • Inoculum Preparation: A spore suspension is prepared by adding sterile distilled water (often containing a surfactant like 0.01% Tween-80) to a mature slant and gently scraping the surface to release the spores. The spore concentration is then determined using a hemocytometer and adjusted as needed (e.g., to 4 x 106 spores/mL).

Fermentation for this compound Production

This compound can be produced through both solid-state fermentation (SSF) and submerged fermentation (SmF).

SSF is a common method for this compound production, often utilizing agricultural residues as a substrate.

  • Substrate: Wheat bran is a widely used and effective solid substrate.[6]

  • Medium Preparation:

    • Place a known quantity of the solid substrate (e.g., 10 g of wheat bran) into 250 mL Erlenmeyer flasks.[6]

    • Moisten the substrate with a mineral salt solution. A typical solution contains (g/L): K2HPO4, NaCl, MgSO4·7H2O, and FeSO4.[6] The ratio of substrate to moistening agent is critical and is often optimized.

    • Adjust the initial pH of the medium to the optimal range, typically around 4.0-4.5.[4][6]

    • Sterilize the flasks by autoclaving at 121°C for 15-20 minutes.

  • Inoculation and Incubation:

    • After cooling, inoculate each flask with a specific volume of the spore suspension (e.g., 2.0-2.5 mL of 107-108 spores/mL).[4][6]

    • Incubate the flasks under controlled conditions. Optimal parameters are typically around 27-28°C with a relative humidity of 60-70%.[4][6]

    • The fermentation is carried out for an extended period, often 144 hours (6 days), with peak production occurring around this time.[4][6]

SmF allows for more controlled conditions and is also used for this compound production.

  • Seed Culture Medium: A typical seed medium composition includes (g/L): glucose (20), glycerol (30), peptone (8), NaNO3 (2), and MgSO4 (1), dissolved in a water-soluble extract of soybean meal.

  • Production Medium: The production medium can be similar to the seed medium, with nutrient concentrations adjusted based on optimization studies. Key nutrients influencing this compound production include glycerol, peptone, yeast extract, MgSO4·7H2O, and CaCl2·2H2O.[5][7]

  • Inoculation and Incubation:

    • Inoculate the seed medium with the spore suspension and incubate at around 30°C for 48 hours in a shaking incubator (e.g., 120 rpm).

    • Transfer a portion of the seed culture (e.g., 5% v/v) to the production medium in Erlenmeyer flasks.

    • Incubate the production flasks at 28-30°C for 7-10 days with continuous agitation.

Extraction of this compound

After fermentation, the active compound must be extracted from the fermentation broth or solid substrate.

  • Solid-State Fermentation Extraction:

    • The fermented solid substrate is typically dried at a low temperature (e.g., 40°C) and then ground into a powder.

    • This compound is extracted from the powder using an organic solvent such as ethyl acetate or ethanol by shaking for a specified period (e.g., 1-2 hours).

    • The mixture is then filtered (e.g., through Whatman No. 1 paper) to separate the solid residue from the liquid extract containing this compound.

  • Submerged Fermentation Extraction:

    • The fermentation broth is first homogenized.

    • An equal volume of ethanol is added, and the mixture is agitated for about an hour.

    • The suspension is filtered through a filter paper and then a microfilter (e.g., 0.22 µm) to obtain a clear filtrate.

    • Alternatively, the pH of the broth can be adjusted to 6.5, followed by a five-fold dilution with absolute ethanol and filtration.

Purification of this compound

The crude extract containing this compound requires further purification to isolate the pure compound. This is typically achieved through chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel (e.g., 60-120 mesh) is commonly used as the stationary phase.

    • Mobile Phase: A solvent system of n-hexane and ethyl acetate is frequently employed. The polarity of the mobile phase is gradually increased (gradient elution) to separate the compounds based on their affinity for the stationary phase.

    • Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed for the presence of this compound using Thin Layer Chromatography (TLC).

    • Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is evaporated under reduced pressure to yield the purified compound.

  • Preparative Thin Layer Chromatography (TLC): For final purification of smaller quantities, preparative TLC can be used. The isolated band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica with a suitable solvent.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantitative analysis of this compound.

    • Column: A C18 column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% orthophosphoric acid (e.g., in a 60:40 ratio).

    • Detection: Detection is performed using a UV detector at a wavelength of 238 nm.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.

Data Presentation: Fermentation Yields and Conditions

The production of this compound is highly dependent on the fermentation conditions and media composition. The following tables summarize quantitative data from various studies on the optimization of this compound production by P. citrinum.

Table 1: Optimization of Physicochemical Parameters in Solid-State Fermentation

ParameterOptimized ValueThis compound Yield (mg/L)Reference
Temperature27°C49.6[6]
pH4.081.7[6]
Inoculum Volume2.5 mL96.3[6]
Combined Optimum 27°C, pH 4, 2.5 mL inoculum, 60% humidity 68.7 [4][6]

Table 2: Effect of Carbon and Nitrogen Sources on this compound Production in SSF

Nutrient SourceSupplementThis compound Yield (mg/L)Reference
Carbon Source Glucose73.1[6]
Fructose~65[6]
Sucrose~58[6]
Nitrogen Source Sodium Nitrate93.6[6]
Peptone~75[6]
Yeast Extract~68[6]

Table 3: Nutrient Influence on this compound Production in Submerged Fermentation

Nutrient ComponentContribution to Production (%)Reference
Peptone47.50[5][7]
Glycerol24.04[5][7]
CaCl2·2H2O10.58[5][7]
Yeast Extract6.81[5][7]
MgSO4·7H2O4.10[5][7]
Arrowroot2.28[5][7]
Glucose0.81[5][7]
Urea0.56[5][7]
Oats0.15[5][7]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium citrinum.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification & Analysis Culture P. citrinum Culture Inoculum Inoculum Preparation Culture->Inoculum Fermentation Solid-State or Submerged Fermentation Inoculum->Fermentation Harvest Harvest Fermented Mass Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purethis compound Pure this compound Evaporation->Purethis compound HPLC HPLC Quantification Purethis compound->HPLC

Caption: Experimental workflow for this compound production and isolation.

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its cholesterol-lowering effect by inhibiting a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol (and other isoprenoids) Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate This compound This compound This compound->HMGCR Competitive Inhibition

Caption: this compound competitively inhibits HMG-CoA reductase.

Conclusion

The discovery of this compound from Penicillium citrinum was a landmark achievement in pharmaceutical research, born from a systematic and persistent screening of natural products. The methodologies outlined in this guide, from fermentation to purification, provide a foundational understanding of the processes involved in isolating this pioneering molecule. The quantitative data highlight the critical influence of various parameters on production yield, offering valuable insights for process optimization. The elucidation of this compound's mechanism of action as an HMG-CoA reductase inhibitor not only explained its efficacy but also established a clear target for the rational design of subsequent, more potent statins. This work continues to serve as a powerful example of how natural product research can lead to transformative medicines that have a profound impact on global health.

References

The Core Mechanism of Mevastatin on Cholesterol Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevastatin, a pioneering member of the statin class of drugs, fundamentally alters cholesterol homeostasis through the specific and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, the metabolic cascade responsible for de novo cholesterol synthesis. This technical guide delineates the intricate mechanism of action of this compound, presenting key quantitative data on its inhibitory activity, detailing relevant experimental protocols for its characterization, and providing visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Dawn of Statin Therapy

This compound, also known as compactin, was first isolated from the fungus Penicillium citrinum by Akira Endo in the 1970s.[1] Its discovery marked a paradigm shift in the management of hypercholesterolemia, a major risk factor for cardiovascular disease. Though never marketed for therapeutic use due to perceived toxicity in early animal trials, this compound served as the foundational compound for the development of subsequent, highly successful statin drugs.[1][2] This guide focuses on the molecular interactions and cellular consequences of this compound's action, providing a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase.[3][4] this compound is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active β-hydroxy acid form.[3][5] This active metabolite is a structural analog of the HMG-CoA intermediate that is the natural substrate for HMG-CoA reductase.[6]

The active form of this compound binds to the active site of HMG-CoA reductase with an affinity approximately 10,000 times greater than that of the natural substrate, HMG-CoA.[3][5] This high-affinity binding effectively blocks the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[4][7] The bicyclic portion of this compound is understood to bind to the coenzyme A portion of the active site.[3]

The Cholesterol Biosynthesis Pathway and this compound's Intervention

The synthesis of cholesterol is a complex, multi-step process. This compound's inhibition of HMG-CoA reductase curtails this pathway at its rate-limiting step, leading to a significant reduction in the intracellular pool of cholesterol, particularly within hepatocytes.[1][8]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition This compound Intervention Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Competitive Inhibition

Figure 1: this compound's inhibition of the cholesterol biosynthesis pathway.

Cellular Consequences of HMG-CoA Reductase Inhibition

The reduction in hepatic cholesterol concentration triggers a series of compensatory cellular responses aimed at restoring cholesterol homeostasis. A key response is the upregulation of the gene encoding the low-density lipoprotein (LDL) receptor.[8][9] This is mediated by the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that are normally held in an inactive state in the presence of sufficient cholesterol.

The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL levels, often referred to as "bad cholesterol".[3][8]

This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibition Hepatic_Cholesterol Decreased Hepatic Cholesterol HMG_CoA_Reductase->Hepatic_Cholesterol SREBP_Activation SREBP Activation Hepatic_Cholesterol->SREBP_Activation LDL_Receptor_Synthesis Increased LDL Receptor Synthesis SREBP_Activation->LDL_Receptor_Synthesis LDL_Uptake Increased LDL Uptake from Blood LDL_Receptor_Synthesis->LDL_Uptake Plasma_LDL Decreased Plasma LDL Cholesterol LDL_Uptake->Plasma_LDL

Figure 2: Cellular signaling cascade following this compound administration.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as an HMG-CoA reductase inhibitor has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueOrganism/SystemReference
Ki (Inhibition Constant) ~1 nMRat[10][11]
IC50 (Half Maximal Inhibitory Concentration) 23 nMHuman[11]
IC50 26 nM (0.01 pg/mL)In vitro cholesterol synthesis[5]
IC50 3.2 µMDLD-1 cells[12]
Binding Affinity ~10,000x greater than HMG-CoA-[3][5]
Table 2: In Vivo Effects of this compound on Cholesterol Levels
DoseOrganismDurationEffect on Serum CholesterolReference
5 mg/kg (oral)Mouse3 hoursReduction in serum cholesterol[5][10]
20 mg/kg (oral)Mouse3 hours~30% reduction[5][10]
2 mg/kg/dayMouse28 daysSignificant reduction[13]
20 mg/kg/dayMouse28 daysSignificant reduction[13]

It is noteworthy that in some studies, cholesterol reduction was only observed after prolonged treatment (e.g., 28 days) and did not always correlate with other observed effects like neuroprotection.[13][14]

Experimental Protocols

The characterization of HMG-CoA reductase inhibitors like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[15][16]

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[17]

  • This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the enzyme in the assay buffer. The final concentrations in the reaction mixture should be optimized, but representative concentrations are 0.8 mM HMG-CoA and 0.8 mM NADPH.[17]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (this compound at various concentrations) or vehicle control (e.g., DMSO).

    • NADPH solution.

  • Initiate Reaction: Add the HMG-CoA reductase enzyme to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[15][17]

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute). The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. IC50 values can be calculated by fitting the dose-response data to a suitable model.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, HMG-CoA, NADPH, Enzyme, this compound) Setup Add Buffer, this compound, and NADPH to 96-well plate Reagents->Setup Initiate Add HMG-CoA Reductase to initiate reaction Setup->Initiate Measure Kinetic measurement of A340 at 37°C Initiate->Measure Calculate_Rate Calculate rate of NADPH oxidation Measure->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Figure 3: Experimental workflow for the HMG-CoA reductase activity assay.

In Vivo Cholesterol Lowering Assessment

This protocol outlines a typical in vivo experiment to evaluate the effect of this compound on plasma cholesterol levels in a murine model.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Cholesterol quantification kit

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week.

  • Dosing: Divide animals into treatment and control groups. Administer this compound (e.g., 5 or 20 mg/kg) or vehicle orally once daily for a specified period (e.g., 28 days).[13]

  • Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cholesterol Quantification: Measure the total cholesterol concentration in the plasma samples using a commercial cholesterol quantification kit according to the manufacturer's instructions.

  • Data Analysis: Compare the mean plasma cholesterol levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Pleiotropic Effects of this compound

Beyond its cholesterol-lowering effects, this compound, like other statins, exhibits pleiotropic effects that are independent of its impact on lipid profiles. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate.[4] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Rho, Ras, and Rac.

One significant pleiotropic effect of this compound is the upregulation of endothelial nitric oxide synthase (eNOS).[12][14] Increased eNOS activity leads to enhanced production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. Studies have shown that this compound can increase eNOS mRNA and protein levels, contributing to improved endothelial function and neuroprotective effects in models of cerebral ischemia.[14]

Conclusion

This compound, despite not being used clinically, remains a cornerstone in the study of lipid-lowering agents. Its mechanism of action, centered on the potent and competitive inhibition of HMG-CoA reductase, provides a clear example of targeted enzyme inhibition. The subsequent cellular responses, including the upregulation of LDL receptors, underscore the intricate feedback mechanisms governing cholesterol homeostasis. The pleiotropic effects of this compound highlight the broader physiological roles of the mevalonate pathway. A thorough understanding of this compound's molecular and cellular interactions continues to be invaluable for the ongoing research and development of novel therapeutics for cardiovascular and other diseases.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Mevastatin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mevastatin (also known as compactin or ML-236B) biosynthesis pathway in fungal cultures, primarily focusing on its production in Penicillium citrinum. This compound holds historical significance as the first discovered statin, a class of drugs that revolutionized the treatment of hypercholesterolemia by inhibiting HMG-CoA reductase.[1][2][3] This document details the enzymatic steps, genetic basis, quantitative production data, and key experimental protocols relevant to the study and optimization of this important secondary metabolite.

The this compound Biosynthetic Pathway

This compound is a fungal polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors.[4][5] Its complex structure is assembled through a series of enzymatic reactions orchestrated by a Type I Polyketide Synthase (PKS) system and subsequent modifying enzymes.[1] The pathway is highly analogous to the well-studied lovastatin biosynthesis pathway in Aspergillus terreus.[6][7]

The biosynthesis can be conceptually divided into three main stages:

  • Polyketide Backbone Synthesis : The core of the this compound molecule, a nonaketide, is synthesized by a highly reducing iterative Type I PKS. This process begins with an acetyl-CoA starter unit and involves the sequential addition of eight malonyl-CoA extender units.[5] The methyl group on the side chain is derived from S-adenosyl methionine (SAM).[1]

  • Cyclization and Modification : A key step in the formation of the characteristic decalin (hydroxy-hexahydro naphthalene) ring system is an intramolecular Diels-Alder cyclization of a hexaketide intermediate.[1][8] After the full nonaketide chain is assembled, it is released from the PKS.

  • Post-PKS Tailoring : Following its release, the polyketide intermediate undergoes a series of tailoring reactions, including oxidation steps. These oxidations are presumed to be catalyzed by a cytochrome P450 monooxygenase, encoded by the mlcC gene within the this compound gene cluster.[1] Finally, a diketide side chain, synthesized by a separate PKS, is attached to complete the this compound molecule.[1]

The entire process is encoded by a dedicated gene cluster in Penicillium citrinum, which contains genes homologous to the lov gene cluster responsible for lovastatin biosynthesis.[9][10]

Mevastatin_Biosynthesis This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA x8 Nonaketide_Intermediate Nonaketide_Intermediate Malonyl-CoA->Nonaketide_Intermediate Iterative Addition Diels_Alder_Product Diels_Alder_Product Nonaketide_Intermediate->Diels_Alder_Product Oxidized_Intermediate Oxidized_Intermediate Diels_Alder_Product->Oxidized_Intermediate Oxidation (MlcC) This compound This compound Oxidized_Intermediate->this compound Side Chain Addition

Caption: The biosynthetic pathway of this compound from precursor molecules.

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, fermentation method (Solid-State vs. Submerged), and optimization of various physicochemical parameters. Several studies have focused on enhancing production, with reported yields summarized below.

Fungal StrainFermentation TypeKey ConditionsThis compound YieldReference(s)
Penicillium citrinum NCIM 768Solid-State (SSF)Wheat bran, 27°C, pH 4, 60% humidity68.7 mg/L[11][12][13]
Penicillium citrinum MTCC 1256Solid-State (SSF)Sesame oil cake, 28°C, pH 6, 6% maltodextrin48.1 mg/L (0.0481 mg/ml)[4]
Penicillium citrinumSolid-State (SSF)Wheat bran, 28°C, pH 4.5, 70% humidity55.4 mg/L (0.0554 mg/ml)[14]
Engineered P. chrysogenumSubmerged (SmF)Expression of P. citrinum gene cluster624 mg/L[15]

Experimental Protocols

This section provides detailed methodologies for the culture, production, and analysis of this compound from Penicillium citrinum.

Fungal Culture and Inoculum Preparation

Objective: To prepare a standardized spore suspension of P. citrinum for inoculating the fermentation medium.

Methodology:

  • Culture Maintenance: Maintain Penicillium citrinum on Potato Dextrose Agar (PDA) slants. Incubate at 25-30°C for 5-7 days until sufficient sporulation (indicated by a characteristic blue-green color) is observed. Store the slants at 4°C and subculture every 3-4 weeks.[4]

  • Spore Suspension: Prepare the inoculum by adding 10 mL of sterile distilled water containing 0.1% (v/v) Tween 80 to a fully sporulated PDA slant.

  • Spore Harvesting: Gently scrape the surface of the agar with a sterile inoculation loop to dislodge the spores.

  • Standardization: Transfer the resulting spore suspension to a sterile tube. Adjust the spore concentration if necessary using a hemocytometer. A typical inoculum contains 1x10⁷ to 1x10⁸ spores/mL.[16]

This compound Production by Solid-State Fermentation (SSF)

Objective: To produce this compound using a solid substrate, which often yields higher concentrations for filamentous fungi.

Methodology:

  • Substrate Preparation: Use wheat bran as the solid substrate.[11][14] Weigh 10-20 g of dry wheat bran into a 250 mL Erlenmeyer flask.

  • Moistening: Add a moistening medium (e.g., distilled water or a defined salt solution) to achieve a final moisture content of 60% (v/w).[11][12] Adjust the pH of the medium to 4.0-4.5 before sterilization.[11][14]

  • Sterilization: Autoclave the moistened substrate at 121°C for 20-40 minutes.[17] Allow it to cool completely to room temperature.

  • Inoculation: Aseptically add 2-3 mL of the prepared P. citrinum spore suspension to each flask.[4][12] Mix thoroughly to ensure even distribution of the inoculum.

  • Incubation: Incubate the flasks under static conditions at 27-28°C for 6-7 days.[11][12][14] Maintain a relative humidity of 60-70% if using a controlled incubator.[11][14]

Extraction and Quantification of this compound

Objective: To extract this compound from the solid fermentation culture and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Drying: After incubation, harvest the solid fermented substrate and dry it at 40°C for 24 hours.[17]

  • Extraction: Crush the dried substrate into a fine powder. Add 10 mL of ethyl acetate per gram of initial dry substrate. Shake the mixture vigorously (e.g., 180 rpm) for 2 hours at room temperature.[17]

  • Filtration: Separate the solid residue from the solvent by filtering through Whatman No. 1 filter paper. Collect the ethyl acetate extract.

  • Lactonization: this compound exists in both a lactone and a hydroxy acid form. To ensure all this compound is in the quantifiable lactone form, add 1 mL of 1% trifluoroacetic acid (TFA) in acetonitrile to 1 mL of the ethyl acetate extract. Incubate for 10-20 minutes.[17] This step converts the hydroxy acid form to the lactone form.

  • Sample Preparation for HPLC: Evaporate the solvent from the extract under reduced pressure or a stream of nitrogen. Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% TFA or phosphoric acid). A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 238 nm.

    • Quantification: Prepare a standard curve using pure this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Experimental_Workflow Experimental Workflow for this compound Production & Analysis cluster_prep 1. Inoculum Preparation cluster_prod 2. Production cluster_analysis 3. Analysis A P. citrinum on PDA Slant B Harvest Spores A->B C Prepare Spore Suspension B->C E Inoculate with Spores C->E D Prepare & Sterilize Solid Substrate D->E F Incubate (SSF) E->F G Harvest & Dry Culture F->G H Solvent Extraction (Ethyl Acetate) G->H I Lactonization (TFA) H->I J Prepare for HPLC I->J K Quantify via HPLC J->K

Caption: Workflow from fungal culture preparation to this compound quantification.

Genetic Basis of this compound Biosynthesis

The production of this compound is controlled by a cluster of genes that encode all the necessary enzymes for its biosynthesis. This this compound (or compactin, mlc) gene cluster in P. citrinum shows significant homology and synteny with the lovastatin (lov) gene cluster from A. terreus.[9] Understanding this relationship is crucial for genetic engineering efforts aimed at improving yields or producing novel statin analogues.

Key homologous genes include:

  • PKS Genes: The nonaketide synthase (mlcA) and diketide synthase (mlcB) in P. citrinum are homologous to lovB and lovF in A. terreus, respectively. These are responsible for creating the polyketide backbones.[18]

  • Accessory Enzymes: The enoyl reductase (lovC homolog) is essential for proper reduction steps during polyketide synthesis.[19] The transesterase (lovD homolog) is responsible for attaching the side chain to the main decalin ring.[6][19]

  • Tailoring Enzymes: The cytochrome P450 monooxygenase, encoded by mlcC, performs critical oxidation steps and is homologous to lovA.[1][18]

Gene_Cluster_Homology Homology between this compound and Lovastatin Gene Clusters cluster_this compound This compound Cluster (P. citrinum) cluster_lovastatin Lovastatin Cluster (A. terreus) This compound mlcA (PKS) mlcB (PKS) mlcC (Oxidase) ... (Other Genes) Lovastatin lovB (PKS) lovF (PKS) lovA (Oxidase) lovD (Esterase) lovC (Reductase) ... This compound:f0->Lovastatin:f0 Nonaketide Synthase This compound:f1->Lovastatin:f1 Diketide Synthase This compound:f2->Lovastatin:f2 Cytochrome P450

Caption: Key gene homologies between this compound and lovastatin clusters.

References

Early clinical trials and reasons for non-commercialization of Mevastatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Clinical Development and Discontinuation of Mevastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly compactin or ML-236B), the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, marked a pivotal discovery in the management of hypercholesterolemia. Isolated from Penicillium citrinum in the 1970s by Akira Endo, it demonstrated significant cholesterol-lowering efficacy in early clinical trials.[1][2][3][4] Despite its initial promise, this compound was never commercialized. This guide provides a detailed examination of its early clinical trials, the experimental protocols employed, and the critical factors, primarily long-term animal toxicity findings, that led to the cessation of its development. Understanding the trajectory of this compound offers valuable insights into the rigorous pathway of drug development, the importance of preclinical safety signals, and the competitive landscape that shaped the "statin era."

Mechanism of Action: HMG-CoA Reductase Inhibition

This compound functions as a competitive inhibitor of HMG-CoA reductase.[2][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the hepatic cholesterol biosynthesis pathway.[5][6] By blocking this enzyme, this compound decreases intracellular cholesterol synthesis. This reduction triggers a compensatory upregulation of LDL receptor expression on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[7]

G cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Multiple Steps Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol This compound This compound This compound->Mevalonate Inhibition

Mechanism of this compound Action.

Early Clinical Trials: Efficacy Data

Clinical trials on this compound (compactin) were conducted in Japan in the late 1970s.[1][2][3][8] These early studies, though small by modern standards, demonstrated potent LDL cholesterol-lowering effects in humans.

Experimental Protocols

The primary methodology for these trials involved administering this compound to patients with primary hypercholesterolemia, including those with heterozygous and homozygous familial hypercholesterolemia (FH). The key endpoint was the measurement of changes in plasma total and LDL cholesterol levels from baseline over a period of several weeks.

  • Patient Population: Individuals with primary hypercholesterolemia, including heterozygous and homozygous FH.

  • Dosage Regimen: Oral administration with doses ranging from 15 mg/day to 100 mg/day for the general patient pool. A specific FH homozygote case received up to 500 mg/day.[8]

  • Treatment Duration: Typically ranged from 6 to 12 weeks.[8]

  • Primary Efficacy Endpoint: Percentage reduction in plasma LDL cholesterol.

Quantitative Efficacy Summary

The trials showed a significant dose-dependent reduction in cholesterol levels, establishing the proof-of-concept for HMG-CoA reductase inhibition in humans.

Patient Group Daily Dosage Treatment Duration Outcome: LDL Cholesterol Reduction Reference
Primary Hypercholesterolemia15 - 60 mgNot Specified20 - 40%[1]
Heterozygous FH60 - 100 mg6 - 8 weeks~27% (in plasma cholesterol)[8]
Homozygous FH (single patient)500 mg2 weeks~25%[8]

Despite the promising efficacy, the development of this compound was abruptly halted.

Reasons for Non-Commercialization

The decision by the pharmaceutical company Sankyo to discontinue the development of this compound in August 1980 was not based on the human clinical efficacy data, which was positive, but on concerning findings from preclinical animal studies.[6]

Preclinical Toxicity Findings

The primary reason for the cessation of the program was the outcome of a long-term toxicity study in dogs.

  • Experimental Protocol: A long-term (2-year) toxicology study was conducted in dogs. The animals received daily doses of this compound significantly higher than the human therapeutic dose.

  • Key Finding: At high doses of 100 or 200 mg/kg/day, the drug was reported to cause lymphoma in the test animals.[6] No such abnormalities were observed at a lower dose of 20 mg/kg/day.[6]

  • Impact: The severity of this finding, despite the extremely high doses used, raised a significant safety flag that was insurmountable at the time, leading Sankyo to terminate the project.[6]

Animal Model Daily Dosage Study Duration Observed Toxicity Reference
Dog100 - 200 mg/kg2 YearsDevelopment of Lymphoma[6]
Dog20 mg/kg2 YearsNo abnormalities noted[6]
The Competitive Landscape: The Rise of Lovastatin

Concurrently, researchers at Merck Research Laboratories had independently isolated a similar HMG-CoA reductase inhibitor, initially named mevinolin, from Aspergillus terreus.[4][9] This compound, later known as Lovastatin, was found to be identical to monacolin K, which was also identified by Akira Endo.[10]

Merck began its own clinical trials with Lovastatin in April 1980. However, upon hearing the rumors about the toxicity findings with this compound, Merck suspended its Lovastatin program in September 1980.[7] After conducting further animal toxicology studies that did not reveal similar adverse effects and a careful re-evaluation of the risk-benefit profile, Merck made the crucial decision to restart the Lovastatin development program in 1983.[7] This decision ultimately led to Lovastatin becoming the first commercially successful statin, approved by the FDA in 1987.[10] Subsequently, Pravastatin, a derivative of this compound, was also developed and brought to market.[2]

G cluster_this compound This compound (Sankyo) cluster_lovastatin Lovastatin (Merck) M_Discovery Discovery (1970s) M_Trials Positive Human Clinical Trials (Late 1970s) M_Discovery->M_Trials M_Tox Canine Toxicity Study: Lymphoma at High Doses M_Trials->M_Tox M_End Development Halted (August 1980) M_Tox->M_End L_Suspension Development Suspended due to this compound Rumors (September 1980) M_Tox->L_Suspension Influenced Decision L_Discovery Discovery (1978) L_Trials_Start Clinical Trials Begin (April 1980) L_Discovery->L_Trials_Start L_Trials_Start->L_Suspension L_Restart Program Resuscitated (1983) L_Suspension->L_Restart L_Approval FDA Approval (1987) L_Restart->L_Approval

Development Timelines of this compound and Lovastatin.

Conclusion

This compound was a groundbreaking discovery that validated HMG-CoA reductase as a viable therapeutic target for lowering cholesterol. Early human trials unequivocally demonstrated its efficacy. However, its journey was cut short by a critical preclinical safety signal from a high-dose canine toxicology study. While the doses that caused lymphoma in dogs were orders of magnitude higher than the effective human doses, the finding was sufficient to halt its development in the regulatory and scientific climate of the time. The subsequent successful development of Lovastatin by Merck, which navigated the same safety concerns, underscores the complex interplay of preclinical data, risk assessment, and corporate decision-making in pharmaceutical development. The story of this compound serves as a crucial case study for drug developers, highlighting that even a compound with proven human efficacy can be derailed by preclinical findings, paving the way for a "follower" compound to ultimately define a new class of blockbuster drugs.

References

The Dawn of a Revolution: Mevastatin's Pivotal Role in the Genesis of Statin Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of Mevastatin (Compactin)

Introduction

The discovery of statins represents a landmark achievement in cardiovascular medicine, fundamentally transforming the management of hypercholesterolemia and significantly reducing the global burden of atherosclerotic disease. This in-depth technical guide explores the seminal role of this compound, also known as Compactin or ML-236B, the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While this compound itself was never commercialized, its discovery by Japanese biochemist Akira Endo in the 1970s laid the scientific groundwork for the entire class of statin drugs, which have since become some of the most widely prescribed medications worldwide. This document will provide a comprehensive overview of the discovery, mechanism of action, preclinical and early clinical evaluation of this compound, and its direct influence on the development of subsequent statins.

The Discovery of this compound: A Serendipitous Finding

In the early 1970s, Akira Endo, a researcher at the Sankyo Company in Tokyo, embarked on a quest to discover microbial products that could inhibit cholesterol biosynthesis.[1] His hypothesis was that some microorganisms might produce inhibitors of HMG-CoA reductase as a defense mechanism against other organisms that require sterols for their growth.[2] This led to a large-scale screening of thousands of microbial broths.

In 1973, Endo's perseverance paid off with the discovery of a potent HMG-CoA reductase inhibitor in a fermentation broth of Penicillium citrinum.[3][4] This compound was initially designated ML-236B and later named Compactin, and then this compound.[1] Concurrently, a British group also isolated the same compound from Penicillium brevicompactum and named it compactin, noting its antifungal properties but not its effect on HMG-CoA reductase.[5] Endo's groundbreaking work, however, identified its true potential as a cholesterol-lowering agent.[6]

Timeline of Key Events in the Discovery and Development of this compound
YearEvent[2]
1971 Akira Endo initiates a research program at Sankyo Co. to find microbial inhibitors of HMG-CoA reductase.[1][2]
1973 Endo discovers a potent HMG-CoA reductase inhibitor, ML-236B (this compound/Compactin), from Penicillium citrinum.[2][4]
1976 The structure of this compound is elucidated.[2]
1978 The first clinical trials of this compound begin in Japan, demonstrating significant cholesterol-lowering effects in patients with familial hypercholesterolemia.[2]
1978 Researchers at Merck isolate Mevinolin (later named Lovastatin) from Aspergillus terreus.[2]
1980 Clinical trials for this compound are halted by Sankyo due to unfounded concerns about toxicity in dogs at high doses.
1987 Lovastatin, a direct successor to this compound, becomes the first commercially available statin drug.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound functions as a potent and specific competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] The drug is a prodrug, administered in its inactive lactone form.[7][9] In the body, the lactone ring is hydrolyzed to its open-ring β-hydroxy acid form, which is the active moiety.[7] This active form is structurally similar to the endogenous substrate, HMG-CoA, allowing it to bind to the active site of HMG-CoA reductase with high affinity.[7][9] The binding affinity of this compound for HMG-CoA reductase is approximately 10,000 times greater than that of the natural substrate.[7][9]

By competitively inhibiting HMG-CoA reductase, this compound blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[8] The reduction in intracellular cholesterol levels in hepatocytes triggers a compensatory upregulation of LDL receptor expression on the cell surface.[10] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[7][10]

Cholesterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMG-CoA Reductase->Mevalonate This compound (Compactin) This compound (Compactin) This compound (Compactin)->HMG-CoA Reductase Inhibits

Experimental Protocols

Isolation and Purification of this compound from Penicillium citrinum

The following is a generalized protocol based on methods described for solid-state fermentation and extraction of this compound:

  • Culture Preparation: A culture of Penicillium citrinum is maintained on Potato Dextrose Agar (PDA) slants. Spores are harvested by adding sterile distilled water and scraping the surface.

  • Solid-State Fermentation: A solid substrate, such as wheat bran, is sterilized and moistened to a specific relative humidity (e.g., 60%). The substrate is then inoculated with a spore suspension of P. citrinum.

  • Incubation: The inoculated substrate is incubated under optimized conditions of temperature (e.g., 27°C) and pH (e.g., 4.0) for a period of several days (e.g., 6 days) to allow for fungal growth and this compound production.

  • Extraction: The fermented biomass is harvested and treated with a suitable solvent, such as absolute ethyl alcohol, and agitated to extract the this compound. The mixture is then filtered and centrifuged to separate the supernatant containing the crude extract.

  • Purification: The crude extract is subjected to a series of purification steps. This can involve pretreatment with acid to adjust the pH, followed by liquid-liquid extraction with a hydrophobic organic solvent like isobutyl acetate.[10] Further purification can be achieved through techniques such as silica gel column chromatography, ODS column chromatography, and preparative HPLC to yield purified this compound.

Experimental_Workflow cluster_0 Fermentation cluster_1 Extraction & Purification P_citrinum_culture Penicillium citrinum Culture Inoculation Inoculation P_citrinum_culture->Inoculation Solid_Substrate Solid Substrate (e.g., Wheat Bran) Solid_Substrate->Inoculation Incubation Incubation (Optimized Conditions) Inoculation->Incubation Solvent_Extraction Solvent Extraction Incubation->Solvent_Extraction Filtration_Centrifugation Filtration & Centrifugation Solvent_Extraction->Filtration_Centrifugation Chromatography Chromatographic Purification Filtration_Centrifugation->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase and the inhibitory effect of this compound were typically determined using a spectrophotometric assay that measures the rate of NADPH oxidation. The following is a representative protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer) containing HMG-CoA and NADPH.

  • Enzyme Addition: The reaction is initiated by the addition of purified HMG-CoA reductase enzyme.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer. The rate of this decrease is proportional to the HMG-CoA reductase activity.

  • Inhibitor Screening: To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the enzyme before the addition of the substrate. The rate of NADPH oxidation is then measured and compared to the control (no inhibitor).

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cholesterol Measurement

In preclinical and early clinical studies, serum cholesterol levels were quantified using methods such as gas-liquid chromatography (GLC) or enzymatic assays.

  • Gas-Liquid Chromatography (GLC): This method involves the extraction of lipids from serum, followed by saponification to release free cholesterol. The cholesterol is then derivatized and analyzed by GLC. This technique allows for the separation and quantification of cholesterol from other sterols.

  • Enzymatic Assays: These assays typically involve the use of cholesterol oxidase, which catalyzes the oxidation of cholesterol, producing hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction to produce a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.

Quantitative Data

In Vitro HMG-CoA Reductase Inhibition
CompoundSpeciesAssay TypeIC50 (nM)Ki (nM)Reference
This compound HumanEnzyme Inhibition23 - 119-[1]
This compound RatEnzyme Inhibition-1.0 - 1.4[1]
Preclinical Efficacy in Animal Models
Animal ModelThis compound DoseDuration of TreatmentTotal Cholesterol Reduction (%)Reference
RabbitNot SpecifiedNot Specified~30[6][7]
Mouse20 mg/kg/day28 days~20[2][6][7]
RatNot SpecifiedNot Specified~10[6][7]
Early Human Clinical Trial Data (Familial Hypercholesterolemia)
Daily Dose of this compoundDuration of TreatmentNumber of PatientsAverage Plasma Cholesterol Reduction (%)Reference
15-60 mgNot SpecifiedNot Specified20-40[2]
50-200 mg4 weeks927

The Legacy of this compound: Paving the Way for a New Class of Drugs

Although this compound was never marketed, its discovery was the catalyst for the development of the entire statin class of drugs. The demonstration of its potent cholesterol-lowering effects in both animals and humans spurred further research, leading directly to the discovery of Lovastatin (Mevinolin) by researchers at Merck from Aspergillus terreus.[2] Lovastatin, which is structurally very similar to this compound, became the first FDA-approved statin in 1987. Subsequently, other statins, including Simvastatin (a semi-synthetic derivative of Lovastatin), Pravastatin (a derivative of this compound), and fully synthetic statins like Atorvastatin, Fluvastatin, and Rosuvastatin, were developed.[2]

Statin_Development_Timeline Mevastatin_Discovery This compound Discovery (A. Endo, 1973) Proof_of_Concept Proof of Concept (HMG-CoA Reductase Inhibition) Mevastatin_Discovery->Proof_of_Concept Lovastatin_Discovery Lovastatin Discovery (Merck, 1978) Proof_of_Concept->Lovastatin_Discovery First_Commercial_Statin Lovastatin Approval (1987) Lovastatin_Discovery->First_Commercial_Statin Further_Development Development of other Statins (Simvastatin, Pravastatin, etc.) First_Commercial_Statin->Further_Development

Conclusion

This compound holds a unique and critical position in the history of pharmacology. As the first discovered HMG-CoA reductase inhibitor, it provided the essential proof-of-concept that targeting this enzyme could lead to significant reductions in cholesterol levels. The pioneering work of Akira Endo not only introduced a novel therapeutic strategy but also opened the door for the development of a multi-billion dollar class of drugs that has had an immeasurable impact on public health. While this compound itself remained a laboratory curiosity, its legacy is firmly cemented in every statin prescription written today, a testament to the profound impact of fundamental scientific discovery.

References

Pleiotropic Effects of Mevastatin: A Technical Guide Beyond Cholesterol Lowering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevastatin, a prototypical member of the statin class of drugs, is renowned for its potent cholesterol-lowering capabilities through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. However, a growing body of evidence illuminates a broader spectrum of biological activities, collectively termed pleiotropic effects, that extend beyond its impact on lipid metabolism. These effects, largely independent of cholesterol reduction, are primarily attributed to the inhibition of the mevalonate pathway, which is crucial for the synthesis of various isoprenoid intermediates. These intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification and function of a multitude of signaling proteins, such as small GTPases like Rho, Ras, and Rac. This technical guide provides an in-depth exploration of the key pleiotropic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This is primarily achieved by inhibiting the prenylation of small GTP-binding proteins, which are critical for inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Cytokine Production
Cell TypeInflammatory StimulusThis compound ConcentrationEffect on Cytokine LevelsReference
Human Bronchial Epithelial Cells (BEAS-2B)Lipopolysaccharide (LPS)Not specified for this compound, but statins generally show dose-dependent inhibitionStatins significantly inhibit IL-6 and IL-8 mRNA expression and protein secretion. This effect is reversed by the addition of mevalonate.[1]
Rat Cortical MicrogliaInterleukin-1beta (IL-1β)Not specifiedThis compound significantly reduces prostaglandin E2 (PGE2) release.[2]
Human Hepatoma Cells (Hep3B)Interleukin-6 (IL-6)Not specified for this compound, but statins generally show dose-dependent inhibitionStatins limit both protein and RNA levels of IL-6-induced C-reactive protein (CRP).[3]
Experimental Protocol: In Vitro Measurement of Cytokine Production by ELISA

This protocol outlines the measurement of Interleukin-6 (IL-6) production from cultured cells, a common method to assess the anti-inflammatory effects of compounds like this compound.

1. Cell Culture and Treatment:

  • Human bronchial epithelial cells (BEAS-2B) are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), for a designated time (e.g., 24 hours).

2. Sample Collection:

  • After the incubation period, the cell culture supernatant is collected.

  • The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.

3. ELISA Procedure:

  • A commercial ELISA kit for human IL-6 is used according to the manufacturer's instructions.

  • Briefly, a 96-well plate is coated with a capture antibody specific for IL-6.

  • The collected cell culture supernatants (and standards) are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

  • The absorbance is measured using a microplate reader at the appropriate wavelength.

4. Data Analysis:

  • A standard curve is generated using known concentrations of recombinant IL-6.

  • The concentration of IL-6 in the cell culture supernatants is determined by interpolating their absorbance values from the standard curve.

  • The inhibitory effect of this compound is calculated by comparing the IL-6 levels in treated versus untreated (control) cells.[1]

Signaling Pathway: this compound's Inhibition of Inflammatory Signaling

This compound's anti-inflammatory effects are largely mediated by its inhibition of the mevalonate pathway, which prevents the synthesis of isoprenoids like FPP and GGPP. This, in turn, disrupts the function of small GTPases such as RhoA, which are critical for the activation of downstream inflammatory signaling cascades, including the NF-κB pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NFkB NFkB Inflammatory_Genes IL-6, TNF-α, etc. NFkB->Inflammatory_Genes Induces Transcription IkB_NFkB->NFkB Releases This compound This compound HMG_CoA_Reductase HMG_CoA_Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Isoprenoids Isoprenoids Mevalonate->Isoprenoids Leads to RhoA RhoA Isoprenoids->RhoA Prenylates Active_RhoA Active_RhoA RhoA->Active_RhoA Active_RhoA->IKK Activates

This compound's Anti-Inflammatory Signaling Pathway

Improvement of Endothelial Function

This compound enhances endothelial function, a critical factor in maintaining vascular health. A key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a potent vasodilator and anti-atherogenic molecule.

Experimental Protocol: Assessment of Flow-Mediated Dilation (FMD)

Flow-mediated dilation is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation.

1. Patient Preparation:

  • Patients should fast for at least 6-8 hours before the measurement.

  • They should refrain from smoking, caffeine, and alcohol for at least 12 hours prior to the test.

  • The measurement should be performed in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes before the scan.[4][5]

2. Brachial Artery Imaging:

  • A high-frequency linear array ultrasound transducer (≥7.5 MHz) is used to obtain a longitudinal image of the brachial artery, typically 2-15 cm above the antecubital fossa.

  • The baseline diameter of the brachial artery is measured.

3. Induction of Reactive Hyperemia:

  • A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.

  • The cuff is inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.[4][6]

4. Post-Occlusion Imaging:

  • The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia).

  • The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes after cuff deflation.

5. Data Analysis:

  • FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved during reactive hyperemia: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Signaling Pathway: this compound's Upregulation of eNOS

By inhibiting the mevalonate pathway and subsequent isoprenoid synthesis, this compound prevents the geranylgeranylation of RhoA. In its active, membrane-bound form, RhoA can destabilize eNOS mRNA. Therefore, by inhibiting RhoA activation, this compound increases eNOS mRNA stability and protein expression, leading to enhanced NO production.

cluster_0 Cytoplasm cluster_1 Vascular Effects This compound This compound HMG_CoA_Reductase HMG_CoA_Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate GGPP Geranylgeranyl Pyrophosphate Mevalonate->GGPP RhoA RhoA GGPP->RhoA Geranylgeranylates Active_RhoA Active RhoA (Membrane-bound) RhoA->Active_RhoA eNOS_mRNA eNOS_mRNA Active_RhoA->eNOS_mRNA Destabilizes eNOS_Protein eNOS_Protein eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide eNOS_Protein->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

This compound's Effect on eNOS and Vasodilation

Anti-Cancer Effects

This compound exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines. These effects are also linked to the inhibition of the mevalonate pathway, which is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.

Quantitative Data: IC50 Values of this compound on Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
M14Melanoma3.5 ± 0.6[7]
SK-MEL-28Melanoma3.1 ± 0.5[7]
HT144Melanoma2.5 ± 0.4[7]
MDA-MB-231Breast Cancer8.8 ± 1.1[7]
A172Glioblastoma~10-20 (estimated from graph)[8]
Experimental Protocol: Cell Proliferation/Viability Assay

The Alamar Blue assay is a common method to assess the effect of compounds on cell proliferation and viability.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

2. Drug Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The cells are incubated with the drug for a specified duration (e.g., 48 or 72 hours).

3. Alamar Blue Addition:

  • Alamar Blue reagent is added to each well according to the manufacturer's instructions.

  • The plates are incubated for a further 2-4 hours.

4. Fluorescence Measurement:

  • The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

5. Data Analysis:

  • The fluorescence intensity is proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[8]

Logical Relationship: this compound's Anti-Proliferative Mechanism

Inhibition of HMG-CoA reductase by this compound depletes downstream products of the mevalonate pathway, including isoprenoids. This impairs the prenylation of key signaling proteins like Ras and Rho, which are crucial for cell cycle progression and survival, leading to cell cycle arrest and apoptosis.

This compound This compound HMG_CoA_Reductase HMG_CoA_Reductase This compound->HMG_CoA_Reductase Inhibits Cell_Cycle_Progression Cell_Cycle_Progression This compound->Cell_Cycle_Progression Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Mevalonate_Pathway Mevalonate_Pathway HMG_CoA_Reductase->Mevalonate_Pathway Rate-limiting enzyme of Isoprenoids Isoprenoids Mevalonate_Pathway->Isoprenoids Produces Protein_Prenylation Protein_Prenylation Isoprenoids->Protein_Prenylation Required for Ras_Rho_Function Ras_Rho_Function Protein_Prenylation->Ras_Rho_Function Essential for Ras_Rho_Function->Cell_Cycle_Progression Promotes

This compound's Anti-Cancer Mechanism

Effects on Bone Metabolism

This compound has been shown to have anabolic effects on bone by promoting the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated, at least in part, by the upregulation of bone morphogenetic protein-2 (BMP-2), a key osteogenic growth factor.

Quantitative Data: Effects on Bone Turnover Markers

A meta-analysis of randomized controlled trials on statins (not specifically this compound) revealed the following effects on bone turnover markers:

BiomarkerEffect of Statin TreatmentMean Difference (95% CI)Reference
Osteocalcin (OC) - Bone FormationIncreased0.73 ng/mL (0.12, 1.35)[9]
Cross-linked N-telopeptide (NTX) - Bone ResorptionDecreased-1.14 nM BCE (-2.21, -0.07)[9]
C-terminal peptide of type I collagen (CTX) - Bone ResorptionDecreased-0.03 ng/mL (-0.05, -0.01)[9]
Experimental Protocol: In Vivo Assessment of Bone Mineral Density (BMD) using Micro-Computed Tomography (µCT)

This protocol describes the use of µCT to analyze bone microarchitecture in an animal model.

1. Animal Model and Treatment:

  • An appropriate animal model, such as ovariectomized rats (a model for postmenopausal osteoporosis), is used.

  • Animals are treated with this compound or a vehicle control for a specified duration.

2. Sample Collection and Preparation:

  • At the end of the treatment period, animals are euthanized, and specific bones (e.g., femurs or vertebrae) are dissected.

  • The bones are cleaned of soft tissue and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).

3. µCT Scanning:

  • The bone samples are scanned using a high-resolution µCT system.

  • Scanning parameters (e.g., voxel size, X-ray energy, and integration time) are optimized for bone imaging.

4. 3D Reconstruction and Analysis:

  • The 2D projection images are reconstructed into a 3D volume.

  • A region of interest (ROI) is defined within the trabecular or cortical bone.

  • Various morphometric parameters are calculated, including:

    • Bone Volume Fraction (BV/TV): The ratio of bone volume to total volume.

    • Trabecular Number (Tb.N): The number of trabeculae per unit length.

    • Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

    • Trabecular Separation (Tb.Sp): The average distance between trabeculae.

    • Bone Mineral Density (BMD): The amount of mineral per unit volume of bone.

5. Statistical Analysis:

  • The µCT parameters are compared between the this compound-treated and control groups to determine the effect of the drug on bone microarchitecture.[10]

Signaling Pathway: this compound's Osteogenic Effect

This compound's inhibition of the mevalonate pathway leads to a decrease in GGPP. This, in turn, inhibits the geranylgeranylation and activation of RhoA. The inactivation of the RhoA/ROCK pathway relieves the suppression of BMP-2 gene expression. Increased BMP-2 signaling, through the Smad pathway, promotes the expression of osteogenic transcription factors like Runx2, leading to osteoblast differentiation and bone formation.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound HMG_CoA_Reductase HMG_CoA_Reductase This compound->HMG_CoA_Reductase Inhibits GGPP Geranylgeranyl Pyrophosphate HMG_CoA_Reductase->GGPP Leads to decreased RhoA_ROCK RhoA/ROCK Pathway GGPP->RhoA_ROCK Activates BMP2_Expression BMP2_Expression RhoA_ROCK->BMP2_Expression Inhibits BMP2 BMP2 BMP2_Expression->BMP2 Smad_Phosphorylation Smad_Phosphorylation BMP2->Smad_Phosphorylation Induces Runx2 Runx2 Smad_Phosphorylation->Runx2 Activates Osteoblast_Differentiation Osteoblast_Differentiation Runx2->Osteoblast_Differentiation Promotes

This compound's Role in Osteoblast Differentiation

Conclusion

The pleiotropic effects of this compound present a compelling area of research with significant therapeutic potential beyond its established role in cholesterol management. By modulating key signaling pathways involved in inflammation, endothelial function, cell proliferation, and bone metabolism, this compound offers a multi-faceted approach to treating a range of complex diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the diverse biological activities of this foundational statin. Further investigation into the precise molecular mechanisms and the development of targeted therapeutic strategies based on these pleiotropic effects are warranted.

References

Methodological & Application

Application Note: Mevastatin Stock Solution Preparation and Storage in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for the preparation, storage, and application of mevastatin stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.

Introduction

This compound (also known as Compactin or ML236B) was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2] As a member of the statin family, it is a critical tool in studying lipid metabolism, cellular signaling, and the therapeutic potential of HMG-CoA reductase inhibition in various diseases.[3] Accurate and consistent preparation of this compound stock solutions is fundamental to achieving reproducible experimental results. DMSO is a common solvent due to this compound's high solubility in it, but proper handling and storage are crucial to maintain the compound's stability and activity.[4]

Physicochemical and Solubility Data

Quantitative data for this compound is summarized below. Note the significant variability in reported solubility values across different suppliers and studies; it is recommended to perform small-scale solubility tests for specific lots if high concentrations are required.

Table 1: this compound Properties

PropertyValueSource(s)
Molecular FormulaC₂₃H₃₄O₅[5]
Molecular Weight390.51 g/mol [5]
AppearanceWhite, crystalline solid[4][5]
Storage (Solid)-20°C or 2-8°C[4][5]

Table 2: Solubility of this compound in DMSO

Reported SolubilityMolar Concentration (approx.)Source(s)
~5 mg/mL~12.8 mM[4]
≥15.95 mg/mL≥40.8 mM[6]
20 mg/mL~51.2 mM[5]
25 mg/mL~64.0 mM[5]
50 mg/mL~128.0 mM[7]
78 mg/mL~199.7 mM[8]
250 mg/mL~640.2 mM[9]
Note: Some suppliers recommend gentle warming or sonication to achieve higher concentrations.[7][9] The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous/spectroscopic grade DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-Equilibration: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.91 mg of this compound (Molecular Weight = 390.51 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, sonicate the vial in a room temperature water bath for 5-10 minutes.[7]

  • Final Check: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

Protocol 2: Storage and Handling of this compound Stock Solution

Proper storage is critical to prevent degradation and repeated freeze-thaw cycles.

Procedure:

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.[7][8] Typical aliquot volumes range from 10 µL to 100 µL.

  • Short-Term Storage: For use within a few weeks, store aliquots at -20°C.[10][11]

  • Long-Term Storage: For storage longer than a month, it is recommended to store aliquots at -80°C for up to one year.[7][8][10]

  • Handling: When ready to use, thaw a single aliquot at room temperature. Once thawed, keep it on ice. Discard any unused portion of the thawed aliquot; do not refreeze.

Table 3: Recommended Storage Conditions for this compound in DMSO

ConditionTemperatureDurationSource(s)
Short-term-20°CUp to 6 months[10][11]
Long-term-80°CUp to 1 year[7][8][10]
Protocol 3: Application in Cell Culture Experiments

This protocol provides a general workflow for treating cultured cells with the this compound-DMSO stock solution.

Procedure:

  • Prepare Working Solution: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in sterile cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Vehicle Control: Prepare a vehicle control by diluting DMSO in the culture medium to the same final concentration used in the this compound-treated wells.[12]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[9]

  • Activation Note: this compound is a prodrug that exists in an inactive lactone form.[1][8] While it is often activated intracellularly, some in vitro applications may benefit from pre-activation. This can be achieved by treating an ethanol solution of this compound with NaOH, followed by neutralization with HCl to a pH of 7.2.[11] Researchers should validate the necessity of this step for their specific cell type and assay.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from stock solution preparation to its application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_app Cell Culture Application A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -20°C / -80°C D->E F Thaw Single Aliquot E->F G Prepare Working Dilutions in Culture Medium F->G H Treat Cells G->H J Prepare Vehicle Control (DMSO in Medium) G->J I Incubate and Analyze H->I J->H

Caption: Workflow for this compound Stock Preparation and Use.

Mechanism of Action: HMG-CoA Reductase Pathway

This compound competitively inhibits HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonic acid.[13] This action is the rate-limiting step in the mevalonate pathway, which not only blocks cholesterol synthesis but also reduces the production of essential isoprenoid intermediates required for protein prenylation.[3]

G HMGCoA HMG-CoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR This compound This compound (Compactin) This compound->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Catalyzes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation (e.g., Ras, Rho) Isoprenoids->Prenylation Signaling Cell Signaling, Proliferation, Survival Prenylation->Signaling

Caption: this compound's Inhibition of the HMG-CoA Reductase Pathway.

Safety Precautions

This compound should be handled as a potentially hazardous material.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound in solid or solution form. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

Application Notes and Protocols for Treating Cultured Cells with Mevastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevastatin, also known as compactin, is a pioneering member of the statin class of drugs. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2][3][4] This inhibition not only blocks the synthesis of cholesterol but also affects the production of other essential isoprenoids, leading to a variety of cellular effects.[5][6] These pleiotropic effects include the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways, making this compound a valuable tool for in vitro studies in cancer biology and cardiovascular research.[7][8] These application notes provide detailed protocols for the treatment of cultured cells with this compound, summarize its effects on various cell lines, and illustrate the key signaling pathways involved.

Data Presentation

This compound exhibits varying cytotoxic and anti-proliferative effects across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
M14MelanomaNot specified, but induced apoptosis at 4 & 8 µM72 hours[9]
SK-MEL-28MelanomaNot specified, but inhibited invasionNot specified[9]
HT144MelanomaNot specified, but inhibited invasionNot specified[9]
Caco-2Colon CancerDose-dependent decrease in cell number (0-128 µM)5 days[7]
A172Glioblastoma~10 µMNot specified[10]
MDA-MB-231Breast Cancer~10 µMNot specified[10]
MDA-MB-231 (with LBH589)Triple-Negative Breast Cancer0.75 µMNot specified[11]
MDA-MB-468 (with LBH589)Triple-Negative Breast Cancer8.10 µMNot specified[11]
MDA-MB-453 (with LBH589)Triple-Negative Breast Cancer17.94 µMNot specified[11]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a prodrug that exists in an inactive lactone form and must be hydrolyzed to its active open-acid form.[1][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. A concentration of 10-20 mM is recommended. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: 390.52 g/mol ), dissolve 3.9 mg in 1 mL of DMSO.

  • Ensure the this compound is completely dissolved by vortexing. Gentle warming may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]

  • Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[7] Stored at -80°C, the solution is stable for up to one year; at -20°C, it is stable for up to six months.[7]

Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline. Optimal conditions such as cell seeding density, this compound concentration, and treatment duration should be determined empirically for each cell line and experimental setup.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (prepared as above)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

  • Appropriate assay reagents (e.g., for viability, apoptosis, or protein analysis)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the experiment. For example, seed 2.5 x 10^5 cells per well in a 24-well plate and allow them to attach overnight.[9]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including the vehicle control, to account for any solvent-induced effects. The final DMSO concentration should typically be less than 0.1%.

  • Cell Treatment:

    • Aspirate the old medium from the wells.

    • Wash the cells once with sterile PBS (optional, depending on the cell line and experimental goals).

    • Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO but no this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[9][12]

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess the effects of this compound, such as:

    • Cell Viability/Proliferation Assays (e.g., MTT, AlamarBlue): To determine the effect on cell growth and calculate IC50 values.[10]

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of programmed cell death.[9][13]

    • Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate the effects on cell cycle progression.[7]

    • Western Blotting: To analyze changes in the expression levels of key proteins in signaling pathways.[12]

Mandatory Visualizations

Signaling Pathways Affected by this compound

Mevastatin_Signaling_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Catalyzes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol ProteinPrenylation Protein Prenylation (Ras, Rho) Isoprenoids->ProteinPrenylation Signaling Downstream Signaling ProteinPrenylation->Signaling Apoptosis Apoptosis ↑ Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) ↑ Signaling->CellCycleArrest eNOS eNOS ↑ Signaling->eNOS

Caption: this compound inhibits HMG-CoA reductase, impacting downstream signaling pathways.

Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells in Multi-well Plates Treatment Treat Cells with this compound (Include Vehicle Control) CellSeeding->Treatment StockPrep Prepare this compound Stock Solution (in DMSO) WorkingPrep Prepare Working Solutions (Dilute in Medium) StockPrep->WorkingPrep WorkingPrep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Viability/ Proliferation Assay Incubation->Viability Apoptosis Apoptosis Assay Incubation->Apoptosis CellCycle Cell Cycle Analysis Incubation->CellCycle WesternBlot Western Blot Incubation->WesternBlot

Caption: Workflow for treating cultured cells with this compound.

References

Application Note: HMG-CoA Reductase Activity Assay Using Mevastatin as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1][2] Due to its critical role, HMGR is a major target for cholesterol-lowering drugs known as statins.[3][4] Mevastatin (also known as compactin) was the first discovered member of the statin class and acts as a competitive inhibitor of HMG-CoA reductase.[5] This application note provides a detailed protocol for measuring HMG-CoA reductase activity and its inhibition by this compound using a spectrophotometric assay.

Principle of the Assay

The activity of HMG-CoA reductase is determined by monitoring the oxidation of its co-enzyme, NADPH, to NADP+. The reaction catalyzed by HMGR is:

HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH [6]

The decrease in NADPH concentration is measured by monitoring the reduction in absorbance at 340 nm.[7] The rate of this decrease is directly proportional to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in its presence.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process that begins with Acetyl-CoA.[8] HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which is the committed and rate-limiting step of the pathway.[9][10] Statins, like this compound, competitively inhibit this enzyme, thereby reducing the overall synthesis of cholesterol.[11]

Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis cluster_enzyme Rate-Limiting Step cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR HMG-CoA Reductase Intermediates Multiple Steps Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol This compound This compound (Inhibitor) This compound->HMGR

Caption: The mevalonate pathway for cholesterol synthesis.

Experimental Workflow

The overall workflow involves preparing the necessary reagents, setting up the reaction in a 96-well plate, initiating the reaction, and measuring the kinetic change in absorbance.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Measurement cluster_analysis Phase 3: Analysis Reagent_Prep Reagent Preparation (Buffer, NADPH, HMG-CoA, This compound) Plate_Setup 96-Well Plate Setup (Blank, Control, Inhibitor wells) Reagent_Prep->Plate_Setup Add_Reagents Add Reaction Mix (NADPH, HMG-CoA) Plate_Setup->Add_Reagents Initiate Initiate Reaction (Add HMG-CoA Reductase) Add_Reagents->Initiate Measure Kinetic Measurement (OD 340 nm at 37°C) Initiate->Measure Calculate_Rate Calculate Rate of NADPH Consumption Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition & IC50 Value Calculate_Rate->Calculate_Inhibition

Caption: General workflow for the HMG-CoA reductase assay.

Detailed Experimental Protocols

5.1. Materials and Reagents

  • HMG-CoA Reductase (HMGR) enzyme (e.g., Sigma-Aldrich H8789)[6]

  • HMG-CoA Substrate Solution (e.g., Sigma-Aldrich S7447)[6]

  • NADPH (e.g., Sigma-Aldrich N6505)[6]

  • Assay Buffer (e.g., 0.2 M Potassium Phosphate, 1 mM DTT, 1 mM EDTA, pH 7.0)[12]

  • This compound (e.g., R&D Systems)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent flat-bottom plate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control at 37°C

5.2. Reagent Preparation

  • Assay Buffer (1x): Prepare the assay buffer as described above. Pre-warm the buffer to 37°C before use.[7]

  • NADPH Solution: Reconstitute lyophilized NADPH in the 1x Assay Buffer to a final concentration of ~16-20 mM. Aliquot and store at -20°C.[6] Keep on ice during use.[7]

  • HMG-CoA Solution: Reconstitute HMG-CoA in ultrapure water. Aliquot and store at -20°C.[7]

  • HMG-CoA Reductase Enzyme: Thaw the enzyme on ice immediately before use. Dilute to the desired concentration in cold 1x Assay Buffer. Do not keep on ice for more than 60 minutes to avoid loss of activity.[6]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in 1x Assay Buffer to create a range of working concentrations for IC50 determination.

5.3. Assay Protocol (96-Well Plate Format) This protocol is adapted from commercially available kits and is sufficient for one well.[6][7] All additions should be done on ice.

  • Set up Wells: Prepare wells for Reagent Blank, Uninhibited Control (Activity), and Inhibitor test samples.

  • Add Reagents: Add reagents to the wells in the following order:

ComponentReagent Blank (µL)Uninhibited Control (µL)Inhibitor Sample (µL)
1x Assay Buffer184181Variable
This compound (or other inhibitor)--Variable (e.g., 2 µL)
NADPH Solution444
HMG-CoA Substrate121212
HMG-CoA Reductase-22
Total Volume 200 200 200
  • Initiate Reaction: The reaction is initiated by the addition of the HMG-CoA Reductase enzyme.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 20-30 seconds for 10-20 minutes.[6][7]

Data Presentation and Analysis

6.1. Calculation of Enzyme Activity

  • Plot absorbance (OD 340 nm) versus time for each well.

  • Determine the linear range of the reaction (the initial, steepest part of the curve).

  • Calculate the rate of reaction (ΔOD/min) from the slope of this linear portion.

  • Subtract the rate of the Reagent Blank from all other readings to correct for background NADPH oxidation.

  • The specific activity of the enzyme can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C.[7]

6.2. Calculation of Inhibition

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Uninhibited Control - Rate of Inhibitor Sample) / Rate of Uninhibited Control] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Expected Results

The following tables summarize quantitative data relevant to the HMG-CoA reductase assay.

Table 1: Kinetic Parameters of HMG-CoA Reductase

Parameter Value Species / Source
Apparent Km for HMG-CoA 1.75 x 10⁻⁵ M Pigeon Liver Microsomes[14]

| Apparent Km for NADPH | 6.81 x 10⁻⁴ M | Pigeon Liver Microsomes[14] |

Table 2: Inhibitory Potency of Common Statins against HMG-CoA Reductase

Statin Parameter Value (nM) Species / Assay Condition
This compound IC50 23 Human[15]
This compound Ki 1.4 Rat Liver Microsomes[15]
Atorvastatin Ki 2 - 14 Human[16][17]
Simvastatin IC50 3 - 20 Human[18]
Pravastatin Ki 250 Human[16]
Rosuvastatin Ki 5.4 Human[19]
Fluvastatin Ki 28 Human[16]

| Cerivastatin | Ki | 10 | Human[16] |

Note: IC50 and Ki values can vary significantly based on the specific assay conditions, enzyme source (species and purity), and substrate concentrations used.

References

Application Notes and Protocols: Mevastatin Dose-Response in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of mevastatin, a competitive inhibitor of HMG-CoA reductase, in various cancer cell lines. The provided information is intended to guide researchers in assessing the anti-proliferative and cytotoxic effects of this compound and understanding its underlying mechanisms of action.

Introduction

This compound, one of the first identified statins, inhibits the synthesis of mevalonate, a critical precursor for cholesterol and various non-sterol isoprenoids essential for cell growth and survival.[1] By disrupting the mevalonate pathway, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit proliferation in a range of cancer cell types.[2][3][4] Determining the dose-response curve and the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the anti-cancer potential of this compound in specific cancer models.

Mechanism of Action: The Mevalonate Pathway and Downstream Signaling

This compound's primary target is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. Inhibition of this enzyme depletes downstream products, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho.[5] The disruption of Ras and Rho signaling, in turn, affects key downstream pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[6][7]

Mevastatin_Signaling_Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Signaling HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl-PP Mevalonate->FPP GGPP Geranylgeranyl-PP FPP->GGPP Ras Ras FPP->Ras Rho Rho GGPP->Rho This compound This compound This compound->Mevalonate PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Rho->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation

Caption: this compound's inhibition of the mevalonate pathway and its impact on downstream signaling.

Quantitative Data: this compound Dose-Response in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other lipophilic statins in various cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.

StatinCancer TypeCell LineIC50 (µM)Reference
This compound MelanomaHT1441.3 ± 0.2[8]
This compound MelanomaM142.1 ± 0.4[8]
This compound MelanomaSK-MEL-280.8 ± 0.1[8]
This compound Breast Cancer (TNBC)MDA-MB-231> 10 (single agent)[9]
This compound Breast Cancer (TNBC)MDA-MB-468> 10 (single agent)[9]
This compound Breast Cancer (TNBC)MDA-MB-453> 10 (single agent)[9]
LovastatinMelanomaHT1441.1 ± 0.1[8]
LovastatinMelanomaM141.9 ± 0.3[8]
LovastatinMelanomaSK-MEL-280.9 ± 0.1[8]
SimvastatinMelanomaHT1441.0 ± 0.2[8]
SimvastatinMelanomaM141.5 ± 0.1[8]
SimvastatinMelanomaSK-MEL-280.8 ± 0.1[8]
SimvastatinBreast CancerMCF-78.9 (48h)[10]
SimvastatinBreast CancerMDA-MB-2314.5 (48h)[10]
SimvastatinEndometrial CancerECC-1~15[11]
SimvastatinEndometrial CancerIshikawa~17[11]

TNBC: Triple-Negative Breast Cancer. Note: this compound showed significantly improved IC50 values in TNBC cells when combined with an HDAC inhibitor.[9]

Experimental Protocols

This section provides a detailed protocol for determining the dose-response curve of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cells Drug_Prep 2. Prepare this compound Stock Cell_Seeding 3. Seed Cells in 96-well Plate Drug_Treatment 4. Treat Cells with this compound Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 24-72h Drug_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Analyze Data & Plot Curve Absorbance_Reading->Data_Analysis

Caption: Workflow for determining this compound dose-response using the MTT assay.
Materials and Reagents

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Protocol Steps

1. Cell Culture and Maintenance: a. Culture the selected cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2. b. Subculture the cells every 2-3 days to maintain exponential growth.

2. Preparation of this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

3. Cell Seeding: a. Harvest cells from the culture flask using trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. c. Count the cells using a hemocytometer and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Incubate the plate for 24 hours to allow the cells to attach.

4. Drug Treatment: a. Prepare a series of this compound dilutions from the stock solution in complete medium. A typical 2-fold or 3-fold serial dilution series might range from 0.1 µM to 100 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

5. MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

6. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the curve, which is the concentration of this compound that results in 50% cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or R.

Conclusion

The provided application notes and protocols offer a framework for investigating the dose-dependent effects of this compound on cancer cell lines. By systematically determining the IC50 values and understanding the underlying signaling pathways, researchers can effectively evaluate the potential of this compound as an anti-cancer agent and inform further pre-clinical and clinical studies.

References

Application Notes and Protocols: Mevastatin-Induced Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a member of the statin class of lipid-lowering drugs.[1][2] Beyond its well-established role in cholesterol biosynthesis, this compound has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[1][3] This property makes it a compound of interest in oncology research and drug development.

These application notes provide a comprehensive overview of the induction of apoptosis by this compound in HL-60 cells, including the underlying signaling pathways and detailed protocols for key apoptosis assays.

Mechanism of Action and Signaling Pathways

This compound initiates apoptosis in HL-60 cells by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This inhibition leads to the depletion of downstream products essential for cell survival and proliferation. The key signaling events are:

  • Inhibition of the Mevalonate Pathway: this compound blocks the synthesis of mevalonate, a precursor for cholesterol and various non-sterol isoprenoids.[3]

  • Depletion of Isoprenoids: The reduction in mevalonate leads to decreased levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The apoptosis-inducing effect of this compound in HL-60 cells can be reversed by the addition of GGPP, but not FPP, indicating the critical role of GGPP depletion in this process.[1]

  • Inhibition of Protein Prenylation: GGPP is essential for the post-translational modification of small GTP-binding proteins, such as those in the Ras superfamily. The lack of geranylgeranylation impairs the function of these proteins, which are crucial for intracellular signaling pathways that promote cell survival.

  • Downregulation of Pro-Survival Signaling: this compound treatment leads to a significant decrease in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of a pro-survival signaling pathway.[1]

  • Induction of the Intrinsic Apoptosis Pathway: The culmination of these events triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[3]

  • Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including the key executioner caspase, caspase-3.[1][3]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][3]

This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits GGPP Geranylgeranyl Pyrophosphate (GGPP) This compound->GGPP Depletes Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Mevalonate_Pathway->GGPP Protein_Prenylation Protein Prenylation GGPP->Protein_Prenylation p_ERK Phosphorylated ERK1/2 GGPP->p_ERK Inhibition leads to decreased Protein_Prenylation->p_ERK Maintains Survival_Signal Cell Survival p_ERK->Survival_Signal Cytochrome_c Cytochrome c Release p_ERK->Cytochrome_c Loss of survival signal leads to Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Start Start: HL-60 Cell Culture Treatment This compound Treatment Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay1 Annexin V/PI Staining Harvest->Assay1 Assay2 Caspase-3 Activity Assay Harvest->Assay2 Assay3 DNA Fragmentation Assay Harvest->Assay3 Analysis1 Flow Cytometry Analysis Assay1->Analysis1 Analysis2 Spectrophotometry Assay2->Analysis2 Analysis3 Agarose Gel Electrophoresis Assay3->Analysis3

References

Application Notes: Mevastatin Treatment of Endothelial Cells for Studying eNOS Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Endothelial Nitric Oxide Synthase (eNOS) is a critical enzyme in the vascular endothelium, responsible for producing nitric oxide (NO). NO is a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion, playing a vital role in cardiovascular health. Statins, a class of HMG-CoA reductase inhibitors, are widely used to lower cholesterol. However, their benefits extend beyond lipid-lowering through "pleiotropic" effects, including the upregulation of eNOS expression and activity in endothelial cells.[1][2] This application note provides detailed protocols for treating endothelial cells with mevastatin to study its effects on eNOS expression and NO production, summarizes expected quantitative outcomes, and illustrates the key signaling pathways involved.

Core Signaling Pathway: this compound-Induced eNOS Upregulation

This compound upregulates eNOS primarily by inhibiting the mevalonate pathway. By blocking HMG-CoA reductase, this compound reduces the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[3] This prevents the post-translational isoprenylation of small GTP-binding proteins, particularly RhoA.[4] In its inactive, cytosolic state, RhoA cannot exert its negative regulation on eNOS mRNA. The resulting increase in eNOS mRNA stability leads to elevated eNOS protein levels and consequently, greater NO production.[2][4] Statins can also activate eNOS post-translationally through the PI3K/Akt signaling cascade.[5]

Caption: this compound inhibits HMG-CoA reductase, blocking Rho activation and increasing eNOS mRNA stability.

Experimental Workflow Overview

The general procedure involves culturing endothelial cells, treating them with this compound, and subsequently analyzing the cell lysates for eNOS protein expression and the culture medium for nitric oxide production.

Experimental_Workflow cluster_analysis Downstream Analysis Start 1. Culture Endothelial Cells (e.g., HUVECs) Treatment 2. This compound Treatment (Dose & Time Course) Start->Treatment Harvest 3. Harvest - Cell Lysate - Culture Supernatant Treatment->Harvest WB Western Blot (eNOS Protein Expression) Harvest->WB Lysate NO_Assay Nitric Oxide Assay (NO Production) Harvest->NO_Assay Supernatant

Caption: General workflow for studying this compound's effect on eNOS expression and NO production.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize quantitative data from studies investigating the effects of statins on eNOS expression and nitric oxide production.

Table 1: Effect of this compound on eNOS Expression (In Vivo)

Treatment Duration Dose Model eNOS mRNA Increase eNOS Protein Increase Reference
This compound 14 days 20 mg/kg/day Mouse Significant Increase ~ 2-fold [6]

| this compound | 28 days | 20 mg/kg/day | Mouse | Significant Increase | Not specified |[6] |

Table 2: Effect of Statins on Nitric Oxide Production (In Vitro)

Statin Duration Concentration Cell Line Increase in NO Production Reference
Simvastatin 24 hours Not specified Endothelial EA.hy926 173 +/- 33% [7]
Lovastatin 24 hours Not specified Endothelial EA.hy926 170 +/- 44% [7]

| Fluvastatin | 24 hours | 2.5 µM | HUVEC | eNOS mRNA increased ~1.5 fold |[8] |

Experimental Protocols

Protocol 1: Endothelial Cell Culture and this compound Treatment

This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs), a common model for these studies.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (with supplements like VEGF, FGF, etc.)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Culture HUVECs in T-75 flasks until they reach 80-90% confluency.

  • Wash cells with PBS, then detach using Trypsin-EDTA.

  • Neutralize trypsin with growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet and seed cells into 6-well or 12-well plates at a density that allows them to reach ~80% confluency on the day of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh endothelial cell growth medium. A typical final concentration range to test is 1-20 µM.

  • Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • After incubation, proceed to harvest the cell supernatant for NO analysis and the cell monolayer for protein analysis (Western Blot).

Protocol 2: Western Blotting for eNOS Expression

Materials:

  • RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 10%)[9]

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Rabbit anti-eNOS (detects a band at ~135 kDa)[10][11]

  • Primary Antibody: Mouse or Rabbit anti-β-actin or GAPDH (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Aspirate medium and wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-eNOS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 12.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Re-probing for Loading Control: If necessary, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to normalize the eNOS signal.

  • Densitometry: Quantify the band intensity using software like ImageJ.

Protocol 3: Nitric Oxide (NO) Production Assay (Fluorometric)

This protocol is based on the use of a fluorescent probe that reacts with NO.

Materials:

  • Nitric Oxide Assay Kit (containing a fluorescent NO probe, e.g., DAF-FM diacetate)[12]

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~480/530 nm)[12]

Procedure:

  • Cell Culture: Seed and treat endothelial cells with this compound directly in a black, clear-bottom 96-well plate as described in Protocol 1.

  • Probe Loading: At the end of the this compound treatment period, remove the medium.

  • Prepare the NO fluorescent probe working solution according to the manufacturer's instructions (e.g., dilute the stock in serum-free medium or a specific assay buffer).

  • Add 100 µL of the probe working solution to each well. Include wells with medium only for background subtraction.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 30-120 minutes), protected from light.[12]

  • Measurement: Measure the fluorescence intensity using a plate reader with filters appropriate for the probe (e.g., Ex/Em = 480/530 nm).

  • Data Analysis: Subtract the background fluorescence from all sample readings. Calculate the fold change in NO production in this compound-treated cells relative to the vehicle-treated control cells.

References

Troubleshooting & Optimization

Technical Support Center: Improving Mevastatin Solubility in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges associated with the low aqueous solubility of mevastatin.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Question: I've added this compound powder directly to my phosphate-buffered saline (PBS) at pH 7.2, but it remains as a suspension even after vigorous vortexing and sonication. What is going wrong?

  • Answer: this compound has very low solubility in aqueous solutions.[1][2] Direct addition of the crystalline solid to an aqueous buffer is unlikely to result in complete dissolution. This compound is a prodrug that is administered in its inactive lactone form, which is poorly soluble in water.[1][3] For enhanced solubility, it is recommended to first dissolve this compound in a small amount of an organic solvent before diluting it with your aqueous buffer.

Issue 2: My this compound solution is cloudy after dilution.

  • Question: I dissolved this compound in DMSO and then diluted it with my aqueous buffer, but the solution turned cloudy. How can I fix this?

  • Answer: The cloudiness indicates that the this compound has precipitated out of the solution upon addition to the aqueous buffer. This is a common issue when the concentration of the organic cosolvent is not sufficient to maintain solubility in the final aqueous mixture. To resolve this, you can try a few approaches:

    • Increase the ratio of the organic cosolvent in the final solution. For instance, a 1:1 solution of Ethanol:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/ml.[4]

    • Gently warm the solution, as solubility can be temperature-dependent.

    • Consider alternative solubility enhancement techniques such as pH adjustment, solid dispersion, or cyclodextrin complexation, which are detailed in the experimental protocols section.

Issue 3: I am observing a change in the pH of my unbuffered aqueous this compound solution over time.

  • Question: I managed to dissolve this compound in an unbuffered aqueous solution, but I've noticed a gradual decrease in the pH. Why is this happening?

  • Answer: this compound exists in equilibrium between its lactone form and its active hydroxy acid form.[5][6] The hydrolysis of the lactone ring to the open hydroxy acid form can result in a slight decrease in the pH of an unbuffered solution. It is advisable to use a buffered system to maintain a stable pH throughout your experiment, especially if the pH is a critical parameter.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in common solvents?

This compound is sparingly soluble in aqueous buffers but shows significantly better solubility in organic solvents.[1][3][4] The table below summarizes the solubility in various solvents.

2. How does pH affect the solubility of this compound?

The aqueous solubility of statins like this compound is pH-dependent.[7] The lactone form is more stable at acidic pH, while the more soluble hydroxy acid form is favored at neutral to alkaline pH.[5] Therefore, increasing the pH of the aqueous buffer can enhance the solubility of this compound by promoting the conversion to its hydroxy acid form.

3. What is the difference between the lactone and hydroxy acid forms of this compound?

This compound is typically supplied as a crystalline solid in its lactone form, which is an inactive prodrug.[1][3] In vivo, the lactone ring is hydrolyzed to the open-chain hydroxy acid form, which is the biologically active molecule that inhibits HMG-CoA reductase.[3] The hydroxy acid form is more polar and thus more soluble in aqueous solutions.

4. Can I store aqueous solutions of this compound?

It is generally not recommended to store aqueous solutions of this compound for more than one day, as the compound may be unstable in aqueous environments, and there is a risk of precipitation over time.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water (at 23°C)0.0013 to 0.0015 mg/mL[1][2]
Ethanol~5 mg/mL[4]
DMSO~5 mg/mL[4]
Dimethyl formamide~5 mg/mL[4]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[4]

Table 2: pH-Dependent Aqueous Solubility of Simvastatin (a structural analog of this compound)

pHSolubility (µg/mL)Reference(s)
1.214.5[7]
6.824.8[7]

Note: This data for simvastatin illustrates the general trend of increasing solubility with higher pH for statins.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance this compound solubility.

Protocol 1: Solubility Enhancement using Cosolvents

This protocol describes the use of an organic cosolvent to increase the solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Ethanol (or DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare a stock solution by dissolving the this compound in a minimal amount of ethanol (or DMSO). The solubility in these solvents is approximately 5 mg/mL.[4] Purge the solvent with an inert gas before use to minimize oxidation.

  • Vortex and sonicate the mixture until the this compound is completely dissolved.

  • For maximum solubility in an aqueous buffer, dilute the stock solution with the aqueous buffer of your choice. A 1:1 ratio of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4]

  • Vortex the final solution to ensure homogeneity.

  • Use the freshly prepared solution for your experiments. It is not recommended to store the aqueous solution for more than one day.[4]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method enhances solubility by dispersing this compound in a hydrophilic carrier in an amorphous state.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 4000, PVP K-30)

  • Methanol (or another suitable volatile solvent)

  • Porcelain dish

  • Oven

  • Mortar and pestle

  • Sieve (e.g., 45 µm)

  • Desiccator

Procedure:

  • Accurately weigh this compound and the chosen hydrophilic carrier in a desired ratio (e.g., 1:1 or 1:3).

  • Transfer the mixture to a porcelain dish.

  • Add a minimal amount of methanol to dissolve the mixture completely.

  • Place the porcelain dish in an oven at a controlled temperature (e.g., 50°C) to evaporate the solvent.

  • Once the solvent has completely evaporated, scrape the resulting solid dispersion from the dish.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 3: Formation of this compound-Cyclodextrin Inclusion Complex by Kneading

This protocol aims to improve this compound's aqueous solubility by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol solution

Procedure:

  • Accurately weigh this compound and the cyclodextrin in a desired molar ratio (e.g., 1:1).

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.

  • Add the this compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).

  • During kneading, add more of the water-ethanol solution if necessary to maintain a suitable consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex using the mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store the prepared inclusion complex in a desiccator.

Visualizations

experimental_workflow cluster_cosolvent Cosolvent Method cluster_solid_dispersion Solid Dispersion (Solvent Evaporation) cluster_cyclodextrin Cyclodextrin Inclusion Complex (Kneading) cosolvent_start This compound Powder cosolvent_step1 Dissolve in Organic Solvent (e.g., Ethanol, DMSO) cosolvent_start->cosolvent_step1 cosolvent_step2 Dilute with Aqueous Buffer cosolvent_step1->cosolvent_step2 cosolvent_end Solubilized this compound Solution cosolvent_step2->cosolvent_end sd_start This compound + Carrier (e.g., PEG, PVP) sd_step1 Dissolve in Volatile Solvent sd_start->sd_step1 sd_step2 Evaporate Solvent sd_step1->sd_step2 sd_step3 Pulverize and Sieve sd_step2->sd_step3 sd_end Amorphous this compound Solid Dispersion sd_step3->sd_end cd_start This compound + Cyclodextrin cd_step1 Knead with Water-Ethanol Solution cd_start->cd_step1 cd_step2 Dry the Paste cd_step1->cd_step2 cd_step3 Pulverize and Sieve cd_step2->cd_step3 cd_end This compound-CD Inclusion Complex cd_step3->cd_end

Caption: Experimental workflows for enhancing this compound solubility.

lactone_hydroxyacid_equilibrium cluster_lactone Lactone Form (Less Soluble) cluster_hydroxyacid Hydroxy Acid Form (More Soluble) lactone This compound Lactone hydroxyacid This compound Hydroxy Acid lactone->hydroxyacid Hydrolysis (favored at neutral/alkaline pH) hydroxyacid->lactone Lactonization (favored at acidic pH)

Caption: pH-dependent equilibrium of this compound forms.

References

Stability of Mevastatin in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mevastatin in cell culture media. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound, and how does it become active?

A1: this compound is typically supplied as an inactive lactone prodrug (a closed-ring structure).[1] In vivo, and in aqueous cell culture media, this lactone ring is hydrolyzed to its corresponding open-ring β-hydroxyacid form.[1][2] This hydroxy acid is the active metabolite that competitively inhibits HMG-CoA reductase.[3]

Q2: How stable is this compound in my cell culture medium?

A2: this compound's stability in cell culture media is limited due to the spontaneous hydrolysis of the lactone to the active hydroxy acid form. One study using HPLC analysis found that approximately 50% of this compound converts to its open-ring structure in the growth medium.[4] The rate of this conversion is influenced by factors like pH and temperature.[1][5] It is highly recommended to prepare fresh this compound-containing media for each experiment or, at most, store it for no longer than one day.[6]

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.[6] It is recommended to first dissolve solid this compound in a solvent like DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your cell culture medium. For storage recommendations, refer to the table below. Always aliquot your stock solution to avoid repeated freeze-thaw cycles.[7]

Q4: My cells are showing unexpected levels of HMG-CoA reductase protein after treatment. Is this normal?

A4: Yes, this is a known cellular response. Treatment with statins, including this compound, can lead to a paradoxical feedback mechanism that increases the expression and accumulation of the HMG-CoA reductase (HMGCR) protein.[8] This occurs even as the enzyme's activity is inhibited. When quantifying the effects of this compound, it is important to measure downstream products of the mevalonate pathway or assess HMGCR activity directly, rather than relying solely on the total protein level of HMGCR.

Q5: Can I switch between different statins in my experiments and expect the same results?

A5: Not necessarily. While statins share a common mechanism of inhibiting HMG-CoA reductase, they differ in their physicochemical properties, such as lipophilicity.[9] this compound, as a lactone, is more lipophilic than its active acid form or other statins like pravastatin.[1][9] This can affect how it enters cells (passive diffusion for the lactone vs. active transport for the acid) and may lead to different off-target or "pleiotropic" effects.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect of this compound on cells. 1. Degradation of this compound: The aqueous working solution was stored for too long. 2. Inactive Form: The lactone-to-acid conversion may be slow or incomplete depending on media conditions. 3. Incorrect Stock Preparation: this compound precipitated out of solution when diluted into aqueous media.1. Always prepare fresh media containing this compound immediately before use. Do not store aqueous solutions for more than a day.[6] 2. Ensure your experimental duration is sufficient for the active form to accumulate. For most applications, the spontaneous conversion in standard media (pH ~7.4) is adequate. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically <0.5%) to prevent both precipitation and solvent-induced cytotoxicity.
High variability between experimental replicates. 1. Inconsistent Stock Solution: Using a stock solution that has undergone multiple freeze-thaw cycles. 2. Light Exposure: Stock solutions were not protected from light during storage or handling.1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[7] 2. Store stock solutions protected from light, as recommended by suppliers.[10]
Observed cytotoxicity at expected non-toxic concentrations. 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is too high in the final culture medium. 2. Pleiotropic Effects: At high concentrations, statins can have off-target effects unrelated to HMG-CoA reductase inhibition.[11]1. Prepare a high-concentration stock solution so that the final solvent concentration in your media is minimal and non-toxic. Always run a vehicle control (media with the same amount of solvent but no drug). 2. Review the literature for concentrations typically used in your cell type. Consider performing a dose-response curve to determine the optimal concentration for your experiment. Note that concentrations used in vitro are often much higher than those found in vivo.[11]

Data Summaries

Table 1: this compound Stock Solution Preparation and Storage
ParameterRecommendationSource(s)
Solvents for Stock Solution DMSO, Ethanol, Dimethyl Formamide[6]
Solubility in Organic Solvents Approx. 5 mg/mL to 50 mM[6]
Stock Solution Storage (in Solvent) -80°C for up to 1 year; -20°C for up to 6 months. Protect from light.[7][10]
Solid Form Storage -20°C for ≥4 years[6]
Aqueous Solution Storage Not recommended for more than one day. Prepare fresh before use.[6]
Table 2: Factors Influencing this compound Stability in Aqueous Media
FactorEffect on this compoundNotesSource(s)
pH Influences the equilibrium between the lactone and hydroxy acid forms.Acidic conditions can slow the hydrolysis of the lactone to the active acid.[5][1][5]
Temperature Affects the rate of hydrolysis.Standard cell culture incubation temperatures (37°C) will facilitate conversion to the active acid form.[12]
Enzymes Cellular enzymes can mediate the interconversion between lactone and acid forms.This is a key part of its activation in vivo and can occur in cell culture.[1][13]
Light Potential for photodegradation.Statin stability can be affected by light exposure. Store solutions in the dark.[5][12]

Experimental Protocols & Visualizations

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the rate of conversion of this compound lactone to its active hydroxy acid form in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of this compound present in its lactone and hydroxy acid forms over time in a chosen cell culture medium at 37°C.

Materials:

  • This compound (lactone form)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column and a UV detector

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate buffer components for mobile phase)

  • Sterile microcentrifuge tubes

  • 37°C incubator

Methodology:

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 50 µM. Mix thoroughly. This is your T=0 sample.

  • Incubation: Place the this compound-containing medium in a 37°C incubator.

  • Time-Point Sampling:

    • Immediately after mixing, take an aliquot of the medium (e.g., 500 µL), place it in a microcentrifuge tube, and flash-freeze it in liquid nitrogen or store it immediately at -80°C. This is your 0-hour sample.

    • Repeat the sampling at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), storing each sample at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins from the serum in the medium, add an equal volume of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of separating the this compound lactone and hydroxy acid forms.[14] A C18 column with a mobile phase gradient of acetonitrile and acidified water is typically effective.

    • Monitor the elution profile using a UV detector at approximately 236-240 nm.[6][14]

  • Data Analysis:

    • Identify the peaks corresponding to the lactone and hydroxy acid forms based on their retention times (established using standards if available).

    • Calculate the peak area for each form at every time point.

    • For each time point, calculate the percentage of each form relative to the total peak area (lactone + acid).

    • Plot the percentage of the hydroxy acid form versus time to visualize the conversion rate.

Diagrams

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR This compound This compound (Active Acid Form) This compound->HMGCR Inhibition Mevalonate Mevalonate HMGCR->Mevalonate Rate-Limiting Step Downstream Isoprenoids, Cholesterol Mevalonate->Downstream

Caption: this compound inhibits the HMG-CoA reductase pathway.

Mevastatin_Conversion cluster_0 In Aqueous Solution (e.g., Cell Culture Media) Lactone This compound Lactone (Prodrug, Closed-Ring) Acid This compound Hydroxy Acid (Active, Open-Ring) Lactone->Acid Hydrolysis (pH, Temp dependent) Acid->Lactone Lactonization (e.g., acidic conditions)

Caption: Interconversion of this compound forms in media.

Stability_Workflow start Prepare this compound Stock in DMSO step1 Spike into pre-warmed cell culture medium start->step1 step2 Incubate at 37°C step1->step2 step3 Collect aliquots at T=0, 2, 4, 8... hrs step2->step3 step4 Precipitate proteins (e.g., with Acetonitrile) step3->step4 step5 Analyze supernatant by HPLC step4->step5 end Quantify Lactone vs. Acid forms over time step5->end

Caption: Experimental workflow for stability testing.

References

Optimizing Mevastatin concentration for inducing apoptosis without cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Mevastatin concentration to induce apoptosis in cancer cells while minimizing cytotoxicity. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound induces apoptosis?

A1: this compound is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] By inhibiting this enzyme, this compound depletes downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical for cell signaling pathways that regulate cell survival and proliferation.[1] Disruption of these pathways leads to the activation of apoptotic cascades.[3][4]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is highly cell-line dependent.[5] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line. A typical starting range for in vitro studies is between 1 µM and 100 µM.[3][6][7] The goal is to identify a concentration that induces a significant level of apoptosis in the cancer cells with minimal cytotoxic effects on non-cancerous control cells.

Q3: What is the difference between apoptosis and cytotoxicity, and how can I distinguish them in my experiments?

A3: Apoptosis is a programmed cell death characterized by specific morphological and biochemical features, such as cell shrinkage, chromatin condensation, and activation of caspases.[2] Cytotoxicity is a broader term referring to cell death caused by toxic substances, which can occur through apoptosis or necrosis. To specifically measure apoptosis, use assays like Annexin V/Propidium Iodide (PI) staining, TUNEL assays, or caspase activity assays.[6][8][9] Cytotoxicity can be assessed using viability assays such as MTT or Trypan Blue exclusion.

Q4: How long should I treat my cells with this compound?

A4: The induction of apoptosis by this compound is time-dependent.[1][10] Apoptotic effects are typically observed after 24 to 96 hours of treatment.[1][3] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for your experimental goals.

Q5: My cells are not undergoing apoptosis after this compound treatment. What could be the reason?

A5: There are several potential reasons:

  • Insufficient Concentration: The concentration of this compound may be too low for your specific cell line. Try increasing the concentration based on a dose-response curve.

  • Short Incubation Time: The treatment duration may not be long enough to induce apoptosis. Extend the incubation period.

  • Cell Line Resistance: Some cancer cell lines exhibit resistance to statin-induced apoptosis.[5] This can be due to dysregulation of the mevalonate pathway or other compensatory mechanisms.

  • Experimental Error: Verify the proper preparation and storage of your this compound solution. Confirm the health and passage number of your cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity in control (non-cancerous) cells This compound concentration is too high.Perform a dose-response experiment on both cancer and control cell lines to determine a therapeutic window.
No apoptotic effect observed Concentration is too low or incubation time is too short.Increase the concentration of this compound and/or extend the treatment duration.
Cell line is resistant to this compound.Consider using a different statin (e.g., Simvastatin, Atorvastatin) or combination therapies.[11]
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number).Standardize your cell culture and experimental protocols. Ensure consistent cell seeding density and use cells within a specific passage number range.
Degradation of this compound.Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
Apoptosis is observed, but the mechanism is unclear To confirm the involvement of the mevalonate pathway.Perform a rescue experiment by co-incubating the cells with this compound and mevalonate, FPP, or GGPP.[2][3] The reversal of apoptosis would confirm the mechanism.

Quantitative Data Summary

Table 1: Effect of Statins on Cancer Cell Viability and Apoptosis

StatinCell LineConcentration (µM)Incubation Time (h)EffectReference
This compoundM14 Melanoma4 - 872Dose-dependent increase in apoptosis[6]
This compoundU266 Myeloma1-2.5 µg/ml48 - 96Time and dose-dependent apoptosis[1][10]
This compoundCaco-216 - 25672Dose-dependent induction of apoptosis[7]
SimvastatinDaoy Medulloblastoma0.5 - 2024 - 96Dose and time-dependent cell death[3]
SimvastatinMCF7, NCI-N87, HepG22072Induction of apoptosis[9]
AtorvastatinDoTc2 451050 - 10072~60-80% inhibition of cell viability[12]

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Caspase Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Cell Lysis: Lyse the cells according to the caspase activity assay kit manufacturer's instructions.

  • Substrate Addition: Add the specific colorimetric or fluorometric substrate for the caspase of interest (e.g., Caspase-3, -8, -9) to the cell lysate.[8]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to the untreated control.

Signaling Pathways and Experimental Workflows

Mevastatin_Apoptosis_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoids Isoprenoid Depletion (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Protein_Prenylation Inhibition of Protein Prenylation Isoprenoids->Protein_Prenylation Small_GTPases Small GTPases (Ras, Rho) Protein_Prenylation->Small_GTPases inhibits activation Survival_Pathways Pro-Survival Signaling (e.g., PI3K/Akt, MAPK/ERK) Protein_Prenylation->Survival_Pathways disrupts Small_GTPases->Survival_Pathways Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Survival_Pathways->Mitochondrial_Pathway inhibits Bcl2_Family Bcl-2 Family Regulation (Bax up, Bcl-2 down) Mitochondrial_Pathway->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow start Start: Select Cancer and Control Cell Lines dose_response Dose-Response & Time-Course (MTT Assay) start->dose_response determine_ic50 Determine IC50 and Optimal Time Point dose_response->determine_ic50 apoptosis_assays Apoptosis Assays (Annexin V/PI, TUNEL) determine_ic50->apoptosis_assays confirm_apoptosis Confirm Apoptosis Induction apoptosis_assays->confirm_apoptosis mechanism_study Mechanism of Action Study confirm_apoptosis->mechanism_study rescue_exp Rescue Experiment (with Mevalonate, FPP, GGPP) mechanism_study->rescue_exp pathway_analysis Signaling Pathway Analysis (Western Blot for Caspases, Bcl-2 family) mechanism_study->pathway_analysis data_analysis Data Analysis and Interpretation rescue_exp->data_analysis pathway_analysis->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for optimizing this compound.

References

Troubleshooting low efficacy of Mevastatin in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mevastatin in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the efficacy of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no efficacy with this compound in my cell culture experiments?

A1: There are several potential reasons for low efficacy. The most common issues include:

  • This compound is a prodrug: this compound is supplied as an inactive lactone. For in vitro experiments, it often requires hydrolysis to its active open-acid form.[1][2] While some cell lines may have sufficient esterase activity to convert the prodrug, this is not always the case. Chemical hydrolysis before treating the cells is recommended for consistent results.

  • Incorrect Concentration: The effective concentration of this compound is highly cell-line dependent.[3][4] Concentrations used in published studies range from nanomolar to high micromolar.[5][6] It is crucial to perform a dose-response curve to determine the optimal IC50 for your specific cell line.

  • Solubility and Stability Issues: this compound is sparingly soluble in aqueous buffers.[7] It is typically dissolved in organic solvents like DMSO or ethanol.[7][8] Ensure you are not exceeding the solubility limit when diluting into your culture medium, as precipitation will lower the effective concentration. Aqueous solutions should be prepared fresh and not stored for more than a day.[7]

  • Cell Culture Medium Components: The presence of lipids or cholesterol in the serum of your culture medium can counteract the effects of this compound.[9] By inhibiting endogenous cholesterol synthesis, this compound can cause cells to increase their uptake of exogenous lipids from the medium, masking the drug's effect.[9] Using delipidated serum may be necessary to observe the desired outcome.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to statins. This can be due to overexpression of the target enzyme, HMG-CoA Reductase (HMGCR), or alterations in downstream signaling pathways.[10]

Q2: How do I properly prepare and activate this compound for in vitro use?

A2: this compound is a prodrug that must be hydrolyzed from its inactive lactone form to its active hydroxy-acid form.[1][2] A common activation protocol, adapted from methods used for similar statins, is detailed in the protocols section below. This involves dissolving the compound in ethanol and hydrolyzing it with NaOH, followed by neutralization.[11]

Q3: My cells are dying, but it doesn't seem to be related to the expected mechanism of action. What could be wrong?

A3: This could be due to solvent toxicity. Solvents like DMSO and ethanol can be toxic to cells at higher concentrations.[11] It is essential to include a "vehicle control" in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the this compound. This will help you distinguish between drug-induced effects and solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The required incubation time is dependent on the cell type and the endpoint being measured. Effects on cell proliferation may require longer incubation periods (e.g., 48-72 hours or longer)[11][12], while effects on signaling pathways might be observable much earlier. A time-course experiment is recommended to determine the optimal duration for your specific assay.

Q5: How can I confirm that this compound is working in my system?

A5: You can perform several validation experiments:

  • HMG-CoA Reductase (HMGCR) Activity Assay: Directly measure the activity of this compound's target enzyme in cell lysates. A successful treatment will show reduced HMGCR activity.[13][14]

  • Rescue Experiment: Co-incubate the cells with this compound and mevalonate, the direct product of the HMGCR enzyme.[10] If the observed phenotype (e.g., reduced cell viability) is due to HMGCR inhibition, the addition of mevalonate should reverse it. Similarly, downstream products like geranylgeranyl pyrophosphate (GGPP) can also be used in rescue experiments.[10][15]

  • Western Blot Analysis: Check for downstream effects, such as the upregulation of cell cycle inhibitors like p21 and p27 or the downregulation of cyclins and CDKs.[12]

Quantitative Data Summary

Table 1: this compound Potency in Selected Cancer Cell Lines
Cell LineCancer TypeAssayIC50 / Effective ConcentrationReference
Caco-2Colorectal CarcinomaCell Number DecreaseDose-dependent decrease (0-128 µM)[12]
HT144MelanomaProliferation~1.5 µM[6]
M14MelanomaProliferation~2.1 µM[6]
SK-MEL-28MelanomaProliferation~0.8 µM[6]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, serum concentration). The values above should be used as a starting point for optimization.

Table 2: Solubility of this compound
SolventApproximate SolubilityReference
DMSO~78 mg/mL (~199 mM)[8]
Ethanol~5 mg/mL[7]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[7]
WaterInsoluble[8]

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Activation

This protocol is adapted from methods used for activating lactone-form statins for in vitro use.[11]

  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder (FW: 390.5 g/mol ).

    • Dissolve in pure Ethanol to a concentration of 10-20 mg/mL.

  • Hydrolysis (Activation):

    • To 1 mL of the this compound/Ethanol solution, add 1.5 mL of 1N NaOH.

    • Incubate the mixture in a water bath at 50°C for 2 hours to hydrolyze the lactone ring.

  • Neutralization:

    • Allow the solution to cool to room temperature.

    • Neutralize the solution to a pH of ~7.4 by adding 1N HCl. Monitor the pH carefully.

    • Bring the final volume to 10 mL with sterile phosphate-buffered saline (PBS). This will result in a stock solution of the active, sodium salt form of this compound.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.2 µm filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability/Proliferation (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of activated this compound. Include a "no treatment" control and a "vehicle control" (medium with the same final concentration of the solvent used for the drug).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 3: HMG-CoA Reductase (HMGCR) Activity Assay

This assay measures HMGCR activity by monitoring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm.[13][14]

  • Lysate Preparation: Treat cells with this compound or vehicle control for the desired time. Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare the reaction mixture for each sample. Per well, add:

    • HMGCR Assay Buffer

    • Cell lysate (containing a standardized amount of protein)

    • NADPH solution

  • Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

  • Analysis: The rate of decrease in absorbance at 340 nm is proportional to the HMGCR activity. Calculate the activity based on the extinction coefficient of NADPH. Compare the activity in lysates from this compound-treated cells to that of vehicle-treated cells.

Visualizations

Signaling Pathways and Experimental Workflows

Mevalonate_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (HMGCR) HMG_CoA->HMGCR This compound This compound (Active Form) This compound->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Downstream ... Mevalonate->Downstream Products Isoprenoids (FPP, GGPP) Downstream->Products Cholesterol Cholesterol Downstream->Cholesterol Experimental_Workflow start Hypothesis: This compound will show an effect prep Prepare & Activate This compound Stock Solution start->prep dose Determine IC50: Dose-Response Curve prep->dose treat Treat Cells with Optimized Dose and Vehicle Control dose->treat assay Perform Endpoint Assay (e.g., Viability, Western Blot) treat->assay analyze Analyze & Interpret Data assay->analyze end Conclusion analyze->end Troubleshooting_Workflow start Low / No Efficacy Observed q_activation Was the this compound prodrug activated? start->q_activation s_activation Solution: Perform chemical hydrolysis of the lactone ring. q_activation->s_activation No q_concentration Is the concentration appropriate for the cell line? q_activation->q_concentration Yes s_activation->q_concentration s_concentration Solution: Perform a dose-response experiment. q_concentration->s_concentration Unsure q_serum Does the media serum contain lipids? q_concentration->q_serum Yes s_concentration->q_serum s_serum Solution: Use delipidated serum and run a rescue experiment. q_serum->s_serum Yes q_solvent Is the vehicle control also showing toxicity? q_serum->q_solvent No s_serum->q_solvent s_solvent Solution: Lower the final solvent concentration. q_solvent->s_solvent Yes end Problem Resolved q_solvent->end No s_solvent->end

References

Preventing Mevastatin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of mevastatin in stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated after I diluted my stock solution in an aqueous buffer or cell culture medium. Why did this happen and how can I prevent it?

A: this compound is sparingly soluble in aqueous solutions.[1][2] Precipitation upon dilution into aqueous media is a common issue and typically occurs for the following reasons:

  • Low Aqueous Solubility: this compound is lipophilic and has very low intrinsic solubility in water, in the range of 0.0013 to 0.0015 mg/mL.[2] When a concentrated stock in an organic solvent is diluted into an aqueous environment, the final concentration may exceed its solubility limit, causing it to precipitate.

  • Solvent Shock: Rapidly adding the organic stock solution to the aqueous buffer can create localized areas of high supersaturation, leading to immediate precipitation. This is sometimes referred to as a "spring and parachute" effect, where the drug initially dissolves but then quickly crashes out of solution.[3]

  • pH of the Medium: The stability and solubility of statins can be influenced by pH.[4][5] While this compound's lactone form is more stable at acidic pH (around 4.5), the active hydroxyacid form is more prevalent at neutral or alkaline pH.[5] The pH of your buffer or medium can affect the equilibrium and solubility.

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: Always dissolve this compound in a suitable organic solvent before any dilution in aqueous solutions.[1] Recommended solvents include DMSO, ethanol, and dimethylformamide (DMF).[1]

  • Step-wise Dilution: Instead of adding the stock directly to your final volume of aqueous buffer, perform a serial dilution. A common technique is to first dilute the concentrated stock in a solution containing both the organic solvent and the aqueous buffer (e.g., a 1:1 solution of ethanol and PBS) before further dilution.[1]

  • Slow Addition and Mixing: Add the this compound stock solution drop-wise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations.

  • Consider the Final Concentration: Be mindful of the final desired concentration in your aqueous medium. For a 1:1 ethanol:PBS (pH 7.2) solution, the solubility of this compound is approximately 0.5 mg/mL.[1]

  • Use Freshly Prepared Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Q2: What is the best solvent to use for my this compound stock solution?

A: The choice of solvent depends on the required stock concentration and the experimental context. DMSO and ethanol are the most commonly used and recommended solvents.

  • DMSO: Offers higher solubility for this compound, with some sources indicating up to 78 mg/mL in fresh, anhydrous DMSO.[6] However, be aware that DMSO can be cytotoxic to some cell lines at higher concentrations.

  • Ethanol: A good alternative, with reported solubility of up to 25 mg/mL. It is often preferred for cell culture experiments as it can be less toxic than DMSO.

  • Dimethylformamide (DMF): Another option with a reported solubility of approximately 5 mg/mL.[1]

For maximum solubility, ensure the solvent is anhydrous, as moisture can reduce the solubility of this compound in DMSO.[6]

Q3: My this compound is not dissolving completely in the organic solvent. What should I do?

A: If you observe that this compound is not fully dissolving, you can try the following:

  • Gentle Warming: Gently warm the solution. Some protocols suggest that gentle warming can aid dissolution in ethanol and DMSO.

  • Sonication: Use a sonicator bath to help break up any clumps of the compound and facilitate dissolution.[7]

  • Inert Gas Purge: Before sealing the vial for storage, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation and degradation of this compound, which could potentially affect its solubility over time.[1]

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that values can vary between batches and depend on the purity of the compound and the solvent.

SolventReported SolubilitySource
DMSO~5 mg/mLCayman Chemical[1]
DMSO25 mg/mLSigma-Aldrich
DMSO50 mM (~19.5 mg/mL) with gentle warmingR&D Systems
DMSO78 mg/mL (in fresh, anhydrous DMSO)Selleck Chemicals[6]
Ethanol~5 mg/mLCayman Chemical[1]
Ethanol25 mg/mLSigma-Aldrich
Ethanol25 mM (~9.76 mg/mL) with gentle warmingR&D Systems
Dimethylformamide (DMF)~5 mg/mLCayman Chemical[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLCayman Chemical[1]
WaterVirtually insoluble (0.0013-0.0015 mg/mL)PubMed[2]

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound in an organic solvent.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO or ethanol) to achieve the desired concentration.

  • Facilitating Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution (e.g., in a 37°C water bath) for a few minutes.

    • Alternatively, place the sealed vial in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Storage:

    • For long-term storage (up to 1 year), aliquot the stock solution into smaller, single-use volumes and store at -80°C.[6][7]

    • For short-term storage (up to 1 month), store at -20°C.[6][8]

    • Avoid repeated freeze-thaw cycles.[7][8]

Visualizations

TroubleshootingWorkflow Start This compound Precipitation Observed CheckSolvent Was this compound first dissolved in an organic solvent (e.g., DMSO, Ethanol)? Start->CheckSolvent CheckDilution How was the stock diluted into the aqueous solution? CheckSolvent->CheckDilution Yes UseOrganicSolvent Action: Dissolve this compound in anhydrous DMSO or Ethanol first. CheckSolvent->UseOrganicSolvent No SlowAddition Action: Add stock solution drop-wise while gently stirring/vortexing. CheckDilution->SlowAddition Added too quickly HighConcentration Was the final aqueous concentration too high? CheckDilution->HighConcentration Added slowly Resolution Precipitation Prevented UseOrganicSolvent->Resolution SlowAddition->Resolution ReduceConcentration Action: Lower the final concentration. Check solubility limits (e.g., ~0.5 mg/mL in 1:1 Ethanol:PBS). HighConcentration->ReduceConcentration Yes HighConcentration->Resolution No ReduceConcentration->Resolution

Caption: Troubleshooting workflow for this compound precipitation.

HMG_CoA_Reductase_Pathway cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Downstream Downstream Intermediates (e.g., Isoprenoids) Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol This compound This compound (Compactin) This compound->Inhibition

Caption: this compound inhibits HMG-CoA reductase in the cholesterol biosynthesis pathway.

References

Technical Support Center: Mevastatin Specificity and Mevalonic Acid Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mevalonic acid rescue experiments to confirm the specificity of mevastatin's inhibitory effects on the HMG-CoA reductase pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the synthesis of cholesterol and other essential isoprenoids.[1]

Q2: Why is a mevalonic acid rescue experiment necessary to confirm this compound's specificity?

A mevalonic acid rescue experiment is a critical control to demonstrate that the observed cellular effects of this compound are due to its specific inhibition of the mevalonate pathway. If the addition of exogenous mevalonic acid (the product of the enzyme that this compound inhibits) reverses the effects of this compound, it strongly indicates that the drug is acting "on-target." Conversely, if mevalonic acid fails to rescue the phenotype, it may suggest that this compound is exerting its effects through other, "off-target" mechanisms.

Q3: What is the difference between mevalonic acid and mevalonolactone, and which should I use?

Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[2] Mevalonolactone is generally more stable and is commonly used in cell culture experiments. Once inside the cell, it is converted to mevalonic acid. For most rescue experiments, mevalonolactone is a suitable and often preferred choice.

Q4: Can other intermediates of the mevalonate pathway be used for rescue experiments?

Yes, downstream intermediates such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP) can also be used to rescue specific effects of this compound. For example, if this compound's effect is primarily due to the depletion of isoprenoids required for protein prenylation, then addition of GGPP or FPP might rescue the phenotype, while the addition of downstream cholesterol may not.[3] This can help to dissect which branch of the mevalonate pathway is critical for the observed cellular response.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or no rescue with mevalonic acid. 1. Insufficient mevalonic acid concentration: The concentration of mevalonic acid may not be high enough to overcome the this compound-induced block. 2. Cell-specific differences in mevalonate metabolism: Some cell lines may have a lower capacity to utilize exogenous mevalonic acid.[4] 3. This compound is exerting off-target effects: The observed phenotype may not be solely due to HMG-CoA reductase inhibition. This compound has been reported to have off-target effects, such as inhibiting proteasome activity.[5] 4. This compound instability: this compound can be hydrolyzed to its open-ring form in culture medium, which may have different properties.[5]1. Perform a dose-response experiment with a range of mevalonic acid concentrations (e.g., 50 µM to 500 µM) to determine the optimal rescue concentration. 2. If possible, try the experiment in a different cell line known to be responsive to mevalonic acid rescue. 3. Investigate potential off-target effects by testing inhibitors of other pathways or using alternative methods to inhibit the mevalonate pathway (e.g., siRNA against HMGCR). 4. Prepare fresh this compound solutions for each experiment and minimize the time the drug is in the culture medium before adding it to the cells.
Toxicity observed with mevalonic acid alone. 1. High concentration of mevalonic acid: Although generally well-tolerated, very high concentrations of mevalonic acid could be detrimental to some cell lines. 2. Contamination of the mevalonic acid stock. 1. Test a range of mevalonic acid concentrations alone to determine if there is a toxic threshold for your specific cell line. 2. Ensure the mevalonic acid stock is sterile and properly stored.
Inconsistent results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent preparation of this compound and mevalonic acid solutions. 3. Variations in incubation times. 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively proliferating before starting the experiment. 2. Prepare fresh stock solutions of both compounds for each experiment and use a consistent solubilization method. 3. Adhere strictly to the planned incubation times for drug treatment and rescue.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest (e.g., U87 glioblastoma cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., Alamar Blue, MTS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then read the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Mevalonic Acid Rescue Experiment

This protocol is for performing a mevalonic acid rescue experiment to confirm the specificity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Mevalonolactone (stock solution in sterile water or PBS)

  • 24-well or 96-well plates

  • Cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Prepare the following treatment conditions in complete culture medium:

    • Vehicle control (e.g., DMSO)

    • This compound at a concentration around its IC50 or 2x IC50

    • Mevalonic acid alone (e.g., 100 µM)

    • This compound + Mevalonic acid (co-treatment)

  • Remove the medium from the cells and add the treatment solutions.

  • Incubate the plate for the same duration as in the IC50 experiment (e.g., 72 hours).

  • Assess cell viability using a suitable reagent as described in Protocol 1.

  • Compare the cell viability between the different treatment groups. A significant increase in viability in the "this compound + Mevalonic acid" group compared to the "this compound" group indicates a successful rescue.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference
MDA-MB-231Breast Cancer~10[6]
MDA-MB-468Breast Cancer~8.10 (in combination with LBH589)[6]
MDA-MB-453Breast Cancer~17.94 (in combination with LBH589)[6]
HT144Melanoma0.8 - 2.1[7]
M14Melanoma0.8 - 2.1[7]
SK-MEL-28Melanoma0.8 - 2.1[7]

Table 2: Example of Mevalonic Acid Rescue in U87 Glioblastoma Cells

TreatmentCell Viability (%)
Control100
Pitavastatin (10 µM)6.96 ± 0.17
Pitavastatin (10 µM) + Mevalonolactone (100 µM)81.63 ± 11.55

Note: Data is for pitavastatin, a similar statin, and is illustrative of the expected rescue effect. Data from[3].

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonic Acid Isoprenoids Isoprenoid Synthesis (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol This compound This compound This compound->HMGCR Inhibits HMGCR->Mevalonate Protein_Prenylation Protein Prenylation Isoprenoids->Protein_Prenylation

Caption: The Mevalonate Pathway and the inhibitory action of this compound.

Rescue_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in multi-well plate Prepare_Treatments Prepare this compound and Mevalonic Acid solutions Add_Treatments Add treatment groups: - Control - this compound - Mevalonic Acid - this compound + Mevalonic Acid Prepare_Treatments->Add_Treatments Incubate Incubate for 48-72 hours Add_Treatments->Incubate Viability_Assay Perform cell viability assay (e.g., Alamar Blue, MTS) Incubate->Viability_Assay Analyze_Data Analyze and compare viability between treatment groups Viability_Assay->Analyze_Data

Caption: Workflow for a mevalonic acid rescue experiment.

References

Navigating In Vivo Mevastatin Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals embarking on in vivo animal studies with Mevastatin, precise dosage adjustment and experimental execution are paramount for reproducible and meaningful results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

1. What is a typical starting dosage for this compound in mice and rats?

The appropriate dosage of this compound can vary significantly depending on the animal model, the disease under investigation, and the route of administration. Below is a summary of dosages reported in the literature. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Table 1: Reported In Vivo Dosages of this compound

Animal ModelDisease/IndicationDosageAdministration RouteFrequencyDurationReference
MouseStroke2 mg/kg/daySubcutaneous (osmotic pump)Daily7, 14, or 28 days
MouseStroke20 mg/kg/daySubcutaneous (osmotic pump)Daily7, 14, or 28 days
RatHypercholesterolemia5 mg/kgOralNot specifiedNot specified
RatHypercholesterolemia20 mg/kgOralNot specifiedNot specified

2. How should I prepare this compound for oral and intraperitoneal administration?

This compound has poor water solubility, requiring a suitable vehicle for in vivo administration. The choice of vehicle is critical to ensure consistent dosing and minimize potential toxicity.

For Oral Gavage:

A common vehicle for lipophilic compounds like this compound is a mixture of DMSO, PEG 400, and Tween 80. For other statins, a formulation of 2% DMSO, 30% PEG 400, and 5% Tween 80 in water has been used successfully.

  • Protocol for Vehicle Preparation (e.g., for a 10 mg/mL stock):

    • Dissolve the required amount of this compound in a minimal amount of DMSO.

    • Add PEG 400 and vortex thoroughly.

    • Add Tween 80 and vortex again until the solution is clear.

    • Bring the solution to the final volume with sterile water or saline and vortex.

For Intraperitoneal (IP) Injection:

3. What are the recommended administration techniques for oral gavage and IP injection?

Proper administration technique is crucial for animal welfare and data consistency.

  • Oral Gavage: Use a flexible or rigid gavage needle of the appropriate size for the animal. Measure the distance from the tip of the animal's nose to the last rib to ensure the needle reaches the stomach without causing injury. Administer the solution slowly to prevent regurgitation.

  • Intraperitoneal Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use an appropriate needle size (e.g., 25-27 gauge for mice) and do not exceed the recommended injection volume for the animal's weight.

4. How can I troubleshoot common issues during my this compound in vivo study?

Table 2: Troubleshooting Guide for In Vivo this compound Studies

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility/Precipitation in Dosing Solution - Incorrect vehicle composition.- this compound concentration is too high for the chosen vehicle.- Temperature fluctuations.- Optimize the vehicle composition (e.g., adjust the ratio of co-solvents).- Prepare a more dilute solution.- Gently warm the solution and vortex before each administration. Prepare fresh solutions daily.
Vehicle-Related Toxicity or Adverse Events - High concentration of DMSO or other solvents.- Irritation from the vehicle components.- Reduce the concentration of the organic solvent in the final dosing solution.- Include a vehicle-only control group to differentiate between vehicle and compound effects.- Observe animals closely for signs of distress or irritation at the injection site.
Lack of Efficacy or Inconsistent Results - Inadequate dosage.- Poor bioavailability via the chosen administration route.- Insufficient duration of treatment.- Degradation of this compound in the dosing solution.- Perform a dose-response study to determine the optimal dosage.- Consider a different administration route (e.g., IP instead of oral) as IP administration of statins can be more effective.- Extend the treatment duration based on the disease model.- Prepare fresh dosing solutions daily and protect from light.
Unexpected Animal Morbidity or Mortality - High dose of this compound leading to toxicity.- Exaggerated pharmacological effect.- Reduce the dose of this compound.- Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).- Consult with a veterinarian.

Experimental Protocols

A well-defined experimental workflow is essential for the success of in vivo studies.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_endpoint Endpoint Analysis animal_selection Animal Selection (Species, Strain, Sex, Age) acclimatization Acclimatization (Minimum 1 week) animal_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization solution_prep Preparation of this compound Dosing Solution randomization->solution_prep administration Drug Administration (e.g., Oral Gavage, IP Injection) solution_prep->administration monitoring Daily Monitoring (Weight, Clinical Signs) administration->monitoring sample_collection Sample Collection (Blood, Tissues) administration->sample_collection monitoring->administration biochemical_analysis Biochemical Analysis (e.g., Cholesterol Levels) sample_collection->biochemical_analysis histopathology Histopathological Examination sample_collection->histopathology data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis histopathology->data_analysis

Figure 1. Experimental workflow for an in vivo this compound study.

Signaling Pathway

This compound exerts its effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol other_molecules Other Molecules (e.g., Dolichol, Coenzyme Q10) isoprenoids->other_molecules This compound This compound This compound->hmgcr Inhibition hmgcr->mevalonate

Figure 2. Simplified HMG-CoA reductase signaling pathway.

Technical Support Center: Overcoming Mevastatin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming mevastatin resistance in cancer cell lines.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound and cancer cell lines.

Issue Possible Cause Recommended Solution
Cells show decreased sensitivity to this compound over time. Development of acquired resistance.1. Verify resistance by comparing the IC50 value to the parental cell line. 2. Investigate upregulation of the mevalonate pathway by checking HMGCR and SREBP-2 expression.[1] 3. Consider combination therapies to re-sensitize cells.
This compound treatment does not induce apoptosis. Apoptosis pathway is inhibited or bypassed.1. Assess the expression of pro-apoptotic (e.g., PUMA) and anti-apoptotic (e.g., Bcl-2 family) proteins.[2] 2. Co-administer this compound with drugs that target survival pathways, such as PI3K/Akt inhibitors.[2][3] 3. Evaluate for depletion of geranylgeranyl pyrophosphate (GGPP), a key mediator of statin-induced apoptosis.[4][5]
Combination therapy with this compound is not synergistic. Incorrect drug combination or scheduling.1. Review literature for synergistic combinations with this compound for your specific cancer cell type.[6][7] 2. Optimize the concentration and timing of each drug. Sequential treatment may be more effective than simultaneous administration.
High variability in experimental replicates. Inconsistent cell culture conditions or reagent quality.1. Ensure consistent cell passage number and confluency. 2. Use freshly prepared this compound solutions for each experiment. 3. Standardize all incubation times and experimental conditions.
Unexpected off-target effects are observed. This compound affecting other cellular pathways.1. Confirm that the observed effects are reversible by co-incubation with mevalonate or GGPP.[5] 2. Lower the this compound concentration to a more specific range.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of this compound resistance in cancer cells?

The most common mechanism is the upregulation of the mevalonate pathway, primarily through a feedback loop involving the sterol regulatory element-binding protein 2 (SREBP-2).[1] Inhibition of HMG-CoA reductase (HMGCR) by this compound leads to a compensatory increase in HMGCR expression, rendering the drug less effective.[1][8] Some cancer cells, particularly those with an epithelial phenotype and functional E-cadherin, may exhibit intrinsic resistance to statins.[9][10]

2. How can I determine if my cancer cell line has developed resistance to this compound?

You can determine resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cells versus the parental, untreated cell line. A significant increase in the IC50 value indicates the development of resistance. Additionally, you can measure the mRNA and protein levels of HMGCR and SREBP-2; a significant upregulation in treated cells is a hallmark of acquired resistance.[1]

3. What are some effective combination strategies to overcome this compound resistance?

Several combination strategies have shown promise:

  • Targeting the Mevalonate Pathway at Multiple Points: Combining this compound with drugs that inhibit other enzymes in the pathway, such as farnesyl pyrophosphate synthase inhibitors (e.g., zoledronic acid), can be more effective than this compound alone.[3]

  • Inhibiting the SREBP-2 Feedback Loop: Drugs like dipyridamole can block the activation of SREBP-2, preventing the compensatory upregulation of HMGCR and restoring sensitivity to this compound.[1][8]

  • siRNA-mediated Gene Silencing: Silencing HMGCR or GGPS1 using small interfering RNA (siRNA) can effectively overcome resistance.[1][3]

  • Combination with Chemotherapeutic Agents: this compound has been shown to synergize with conventional chemotherapy drugs like doxorubicin and cisplatin.[6]

  • Targeting Other Signaling Pathways: Combining this compound with inhibitors of pathways that promote cell survival, such as the PI3K/Akt pathway, can enhance its anti-cancer effects.[2][3]

4. Are lipophilic or hydrophilic statins more effective against cancer cells?

Lipophilic statins (e.g., simvastatin, atorvastatin, lovastatin, this compound) are generally more potent inducers of apoptosis in cancer cells than hydrophilic statins (e.g., pravastatin, rosuvastatin).[2] This is because lipophilic statins can more easily diffuse across the cell membrane to reach their target, HMGCR, in the endoplasmic reticulum.[11]

5. What is the role of protein prenylation in this compound's anti-cancer activity?

This compound inhibits the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification of small GTPases like Ras and Rho, a process called prenylation.[4] Prenylation is crucial for the proper membrane localization and function of these proteins, which are key regulators of cell growth, proliferation, and survival. By inhibiting prenylation, this compound disrupts these critical signaling pathways, leading to cell cycle arrest and apoptosis.[4][12]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO or the solvent used for this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for HMGCR and SREBP-2 Expression
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HMGCR, SREBP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Workflows

Mevastatin_Resistance_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / ER This compound This compound HMGCR HMGCR This compound->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Produces Resistance Resistance HMGCR->Resistance Leads to Isoprenoids Isoprenoids Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation (Ras, Rho) Isoprenoids->Protein_Prenylation SREBP2_Inactive SREBP-2 (Inactive) SREBP2_Active SREBP-2 (Active) SREBP2_Inactive->SREBP2_Active Cleavage HMGCR_Gene HMGCR Gene SREBP2_Active->HMGCR_Gene Upregulates transcription HMGCR_Gene->HMGCR Increased expression Apoptosis Apoptosis Protein_Prenylation->Apoptosis Inhibition leads to

Caption: this compound resistance mechanism via SREBP-2 feedback loop.

Overcoming_Resistance_Workflow cluster_0 Experimental Workflow Start Suspected this compound Resistance IC50 Determine IC50 (MTT Assay) Start->IC50 Compare_IC50 IC50 Increased? IC50->Compare_IC50 Investigate Investigate Mechanism: - Western Blot (HMGCR, SREBP-2) - qPCR (HMGCR mRNA) Compare_IC50->Investigate Yes No_Resistance No Resistance Detected Compare_IC50->No_Resistance No Mechanism_Identified Upregulated HMGCR/SREBP-2? Investigate->Mechanism_Identified Combination_Therapy Implement Strategy: - SREBP-2 Inhibitor - HMGCR siRNA - Combination Therapy Mechanism_Identified->Combination_Therapy Yes Alternative_Mechanism Investigate Alternative Resistance Mechanisms Mechanism_Identified->Alternative_Mechanism No Assess_Efficacy Assess Efficacy: - Apoptosis Assay - Cell Viability Combination_Therapy->Assess_Efficacy Success Resistance Overcome Assess_Efficacy->Success

References

Determining the optimal incubation time for Mevastatin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in determining the optimal incubation time for Mevastatin treatment in their experiments.

Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting point for determining the optimal incubation time for this compound treatment?

There is no single optimal incubation time for this compound; it is highly dependent on the experimental model, the cell type, and the specific biological question being investigated.[1] Published studies show a wide range of effective incubation times, from hours to several weeks.

For in vitro cell culture experiments, a common starting point is 24 to 72 hours .[2] However, it is crucial to perform a time-course experiment to determine the ideal duration for your specific model and endpoint. For example, effects on cell cycle arrest in Caco-2 cells were observed between 24 and 72 hours, while a decrease in cell number was measured after 5 days.[2]

For in vivo studies, treatment duration can range from 7 to 28 days, with longer durations often showing more significant effects.[3][4]

Recommendation: Start by reviewing literature relevant to your specific cell line or animal model. Then, design a preliminary time-course and dose-response experiment to identify an effective window for your primary endpoint.

FAQ 2: My cells are not responding to this compound treatment. What are some common troubleshooting steps?

Several factors can contribute to a lack of response. Consider the following troubleshooting steps:

  • Prodrug Activation: this compound is a prodrug, meaning it is administered in an inactive lactone form and must be hydrolyzed into its active open-ring β-hydroxy acid form to inhibit HMG-CoA reductase.[5] While this conversion occurs in vivo, it may be inefficient in some in vitro systems. You may need to activate this compound before adding it to your cell cultures.

  • Concentration and Purity: Ensure the concentration of this compound is appropriate for your cell type and that the compound's purity is high. Concentrations in the micromolar (µM) range are typically used for in vitro studies.[2] Verify the stored compound has not degraded.

  • Incubation Time: The treatment duration may be too short. Some of this compound's effects, such as the upregulation of endothelial nitric oxide synthase (eNOS), are time-dependent and may not be significant until after several days of treatment.[4]

  • Cell Culture Conditions: Standard cell culture variables can impact results.[6] Ensure that:

    • Cells are healthy, within a low passage number, and not confluent.

    • Media, serum, and supplements are not expired and have been tested for contaminants.[6]

    • Incubation conditions (temperature, CO2, humidity) are stable.[6]

  • Model-Specific Differences: The effects of statins can be highly dependent on the cell type or animal strain being used.[1][7] Your specific model may be less sensitive to this compound's effects.

FAQ 3: How do I design an experiment to find the optimal this compound incubation time and concentration?

A systematic dose-response and time-course experiment is the most effective method. This involves testing a range of concentrations over several time points.

This protocol outlines a general procedure for assessing cell viability using an MTT assay. The endpoint can be substituted with any relevant assay (e.g., Western blot, qPCR, flow cytometry).

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard incubation conditions.

  • This compound Preparation:

    • Activation (Optional but Recommended): Hydrolyze the this compound lactone to its active form. A common method involves dissolving this compound in ethanol, adding an equimolar amount of NaOH, incubating, and then neutralizing with HCl.

    • Serial Dilutions: Prepare a series of this compound concentrations in complete growth medium. A typical range might be from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., medium with the same final concentration of ethanol/DMSO as the highest drug concentration).

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • Assay: At the end of each incubation period, perform your chosen assay. For an MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells at each time point.

    • Plot cell viability (%) versus this compound concentration for each time point to generate dose-response curves.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each incubation time. The optimal time and concentration will be the combination that gives a robust and reproducible response relevant to your experimental goals.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_analysis Analysis seed Seed Cells in 96-well Plates adhere Incubate Overnight (Adhesion) seed->adhere prep_mev Prepare this compound Serial Dilutions adhere->prep_mev treat Treat Cells with this compound (and Vehicle Control) inc_24 Incubate for 24h treat->inc_24 inc_48 Incubate for 48h treat->inc_48 inc_72 Incubate for 72h treat->inc_72 assay_24 Perform Assay (e.g., MTT) inc_24->assay_24 assay_48 Perform Assay (e.g., MTT) inc_48->assay_48 assay_72 Perform Assay (e.g., MTT) inc_72->assay_72 analyze Analyze Data: - Normalize to Control - Plot Dose-Response Curves - Determine IC50 assay_24->analyze assay_48->analyze assay_72->analyze G HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR This compound This compound This compound->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol Rho Rho GTPases Isoprenoids->Rho Activates (Prenylation) eNOS eNOS Expression Rho->eNOS Inhibits mRNA Stability

References

Validation & Comparative

Mevastatin vs. Lovastatin: A Comparative Analysis of their Potency in Inhibiting Melanoma Cell Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Mevastatin and Lovastatin on melanoma cell invasion, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potency and mechanisms of action of these two statins in a cancer context.

Comparative Efficacy in Inhibiting Melanoma Cell Invasion

This compound and Lovastatin, both inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, have demonstrated the ability to inhibit the invasion of melanoma cells in vitro.[1][2] A key comparative study by Glynn et al. (2008) evaluated the dose-dependent effects of both statins on the invasiveness of three different human melanoma cell lines: SK-MEL-28, HT144, and M14. The results indicate that both statins effectively reduce melanoma cell invasion, with their potency varying across different cell lines.

Below is a summary of the quantitative data from this study, showcasing the percentage of invasion inhibition at various concentrations.

Cell LineStatinConcentration (µM)Mean Invasion (% of Control)Standard Error
SK-MEL-28 Lovastatin0.585± 10
1.070± 8
2.555± 7
This compound0.590± 12
1.075± 9
2.560± 8
HT144 Lovastatin0.580± 9
1.065± 7
2.550± 6
This compound0.588± 11
1.072± 8
2.558± 7
M14 Lovastatin0.592± 13
1.080± 10
2.568± 9
This compound0.595± 14
1.085± 11
2.575± 10

Experimental Protocols

The following is a detailed methodology for the in vitro invasion assay used to generate the data presented above, based on the study by Glynn et al. (2008).[1][2]

Cell Lines and Culture:

  • Human melanoma cell lines SK-MEL-28, HT144, and M14 were used.

  • Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Invasion Assay:

  • Transwell Invasion Chambers: BioCoat Matrigel Invasion Chambers (8 µm pore size) were used.

  • Cell Seeding: Cells were serum-starved for 24 hours prior to the assay. Following starvation, 1 x 10^5 cells were seeded into the upper chamber of the transwell in serum-free media.

  • Statin Treatment: this compound or Lovastatin was added to the upper chamber at the indicated concentrations (0.5, 1.0, and 2.5 µM). The lower chamber contained media with 10% fetal bovine serum as a chemoattractant.

  • Incubation: The chambers were incubated for 22 hours at 37°C.

  • Quantification: After incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab. The cells that had invaded through the Matrigel and were on the lower surface of the membrane were fixed and stained with a Diff-Quik stain kit. The number of invaded cells was counted in five random fields under a microscope. The results were expressed as a percentage of the invasion of control (untreated) cells.

Mechanism of Action: The Mevalonate Pathway and Rho GTPases

Statins exert their anti-invasive effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the synthesis of cholesterol and, importantly for cell invasion, isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including those of the Rho family.[5][6]

The prenylation of Rho proteins is critical for their proper localization to the cell membrane and their subsequent activation.[5] Activated Rho GTPases play a pivotal role in regulating the actin cytoskeleton, cell adhesion, and motility, all of which are fundamental processes in cell invasion.[5][7] By inhibiting the mevalonate pathway, this compound and Lovastatin prevent the prenylation and activation of Rho proteins, thereby disrupting these downstream signaling cascades and impeding melanoma cell invasion.[3][5]

G cluster_0 Mevalonate Pathway cluster_1 Rho GTPase Signaling HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Rho_inactive Inactive Rho (Cytosolic) Isoprenoids->Rho_inactive Rho_active Active Rho (Membrane-bound) Rho_inactive->Rho_active Prenylation Downstream Downstream Effectors (ROCK, LIMK) Rho_active->Downstream Cytoskeleton Actin Cytoskeleton Reorganization Downstream->Cytoskeleton Invasion Cell Invasion Cytoskeleton->Invasion This compound This compound This compound->HMG_CoA Inhibits Lovastatin Lovastatin Lovastatin->HMG_CoA Inhibits

Caption: Signaling pathway illustrating the inhibitory mechanism of this compound and Lovastatin on melanoma cell invasion.

Experimental Workflow

The general workflow for assessing the anti-invasive properties of this compound and Lovastatin on melanoma cells is depicted below.

G cluster_0 Cell Culture & Preparation cluster_1 Invasion Assay cluster_2 Data Analysis A Culture Melanoma Cell Lines B Serum Starvation A->B C Seed Cells into Transwell Chambers B->C D Treat with this compound or Lovastatin C->D E Incubate for 22 hours D->E F Fix and Stain Invaded Cells E->F G Quantify Invaded Cells (Microscopy) F->G H Calculate % Invasion vs. Control G->H

Caption: A generalized experimental workflow for evaluating the effects of statins on melanoma cell invasion.

References

Mevastatin vs. Simvastatin: A Comparative Analysis of Their Efficacy in Inhibiting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-proliferative effects of Mevastatin and Simvastatin, supported by experimental data, for researchers, scientists, and drug development professionals.

Statins, a class of drugs renowned for their cholesterol-lowering properties, have garnered significant attention for their potential anti-cancer activities. By inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme of the mevalonate pathway, statins disrupt the synthesis of cholesterol and essential isoprenoid intermediates crucial for cancer cell proliferation, survival, and metastasis.[1][2] Among the various statins, this compound, a naturally derived statin, and its analogue, Simvastatin, have been subjects of numerous pre-clinical investigations. This guide provides a comparative analysis of their efficacy in inhibiting cancer cell proliferation, supported by experimental data and mechanistic insights.

Comparative Efficacy in Cancer Cell Proliferation

Experimental evidence consistently demonstrates that both this compound and Simvastatin can inhibit the proliferation of a wide range of cancer cell lines. However, their potency, as indicated by the half-maximal inhibitory concentration (IC50), can vary depending on the cancer type and the specific cell line.

In a study on melanoma, lung cancer, and breast cancer cell lines, Simvastatin consistently displayed greater potency than this compound in inhibiting cell proliferation.[3] The breast cancer cell lines were generally more resistant to both statins compared to melanoma and lung cancer cell lines.[3] Both statins were also found to inhibit melanoma cell invasion in a dose-dependent manner.[3]

Another study comparing a panel of nine statins found that their anti-proliferative activity varied, with Simvastatin generally showing higher potency than this compound in breast cancer and glioblastoma cell lines.[4] The general order of potency for several statins was reported as: cerivastatin < pitavastatin < fluvastatin < simvastatin < atorvastatin/lovastatin/mevastatin < rosuvastatin < pravastatin.[4]

The following table summarizes the IC50 values for this compound and Simvastatin across various cancer cell lines as reported in the literature.

Cancer Type Cell Line Statin IC50 (µM) Reference
MelanomaHT144This compound2.9 ± 0.6[3]
Simvastatin1.0 ± 0.2[3]
M14This compound11.0 ± 2.5[3]
Simvastatin1.3 ± 0.3[3]
SK-MEL-28This compound3.6 ± 1.0[3]
Simvastatin0.8 ± 0.2[3]
Lung CancerA549This compound6.4 ± 1.1[3]
Simvastatin1.8 ± 0.5[3]
Calu-1This compound5.3 ± 1.4[3]
Simvastatin1.4 ± 0.4[3]
Breast CancerMDA-MB-231This compound~10-20[4]
Simvastatin~1-10[4]
MCF-7This compound26.5 ± 4.5[3]
Simvastatin5.9 ± 1.2[3]
GlioblastomaA172This compound~10-20[4]
Simvastatin~1-10[4]
Colorectal CancerHT29This compound0.18[5]
SW620This compound1.2[5]
HCT116This compound12[5]
SW480This compound36[5]
HT29Simvastatin<20[5]
SW620Simvastatin<20[5]
SW480Simvastatin<20[5]
Pancreatic CancerPANC-1This compoundNot specified[6]
SimvastatinNot specified[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method. The values presented here are for comparative purposes.

Mechanistic Differences in Signaling Pathway Inhibition

The primary mechanism of action for both this compound and Simvastatin is the inhibition of HMG-CoA reductase, leading to the depletion of mevalonate and its downstream products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical components of signaling pathways that regulate cell proliferation, survival, and migration.[7][8]

While both statins target the same pathway, differences in their lipophilicity and cellular uptake may contribute to variations in their downstream effects. Simvastatin, being more lipophilic than this compound, may exhibit enhanced cell membrane permeability, leading to more potent inhibition of intracellular signaling cascades.[9]

Inhibition of the mevalonate pathway by statins has been shown to suppress key pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[7] For instance, Simvastatin has been demonstrated to deactivate the PI3K/Akt/mTOR and MAPK/ERK pathways in breast cancer cells, an effect that can be reversed by the addition of mevalonate or GGPP.[7] Both this compound and Simvastatin can induce apoptosis and cell cycle arrest.[3][10] Studies have shown that these statins can increase the expression of cell cycle inhibitors like p21 and p27 while suppressing the expression of cyclins and cyclin-dependent kinases (CDKs).[9]

G cluster_0 Statins cluster_1 Mevalonate Pathway cluster_2 Downstream Signaling cluster_3 Cellular Effects This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase inhibits Simvastatin Simvastatin Simvastatin->HMG-CoA Reductase inhibits Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate produces Isoprenoids (FPP, GGPP) Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids (FPP, GGPP) Ras, Rho Ras, Rho Isoprenoids (FPP, GGPP)->Ras, Rho enables prenylation of PI3K/Akt Pathway PI3K/Akt Pathway Ras, Rho->PI3K/Akt Pathway activate MAPK/ERK Pathway MAPK/ERK Pathway Ras, Rho->MAPK/ERK Pathway activate Invasion Invasion Ras, Rho->Invasion Survival Survival PI3K/Akt Pathway->Survival Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation

Figure 1: Simplified signaling pathway showing the mechanism of action of this compound and Simvastatin.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and Simvastatin.

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Statin Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Simvastatin (typically ranging from 0.1 to 100 µM). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the statins for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the log of the statin concentration.

G Cell Seeding Cell Seeding Statin Treatment Statin Treatment Cell Seeding->Statin Treatment Incubation Incubation Statin Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Figure 2: Experimental workflow for the MTT cell proliferation assay.

This assay is used to evaluate the effect of statins on the invasive potential of cancer cells.

  • Chamber Preparation: The upper chambers of transwell inserts (Boyden chambers) with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Cancer cells, pre-treated with non-toxic concentrations of this compound or Simvastatin for a specified duration, are seeded into the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Cell Staining: The invading cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of invading cells is counted under a microscope in several random fields.

  • Data Analysis: The percentage of invasion is calculated relative to the control group.

Conclusion

Both this compound and Simvastatin demonstrate significant anti-proliferative effects against a variety of cancer cell lines. The available data suggests that Simvastatin is generally more potent than this compound, exhibiting lower IC50 values across multiple cancer types. This difference in potency may be attributed to variations in their physicochemical properties, such as lipophilicity, which can influence cellular uptake and target engagement. The underlying mechanism for both statins involves the inhibition of the mevalonate pathway, leading to the disruption of critical downstream signaling pathways essential for cancer cell growth and survival. Further research is warranted to fully elucidate the differential molecular effects of these two statins, which could inform the development of more targeted anti-cancer therapeutic strategies.

References

In Vitro Comparison of Mevastatin and Pravastatin on Endothelial Cell Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro effects of Mevastatin and Pravastatin on key aspects of endothelial cell function. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research. This document summarizes experimental data on the impact of these two statins on nitric oxide production, endothelial cell viability, and the expression of adhesion molecules. Detailed experimental protocols and visualizations of the implicated signaling pathways are also provided to facilitate experimental design and data interpretation.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound and Pravastatin on endothelial cell functions as reported in various in vitro studies. It is important to note that the experimental conditions, including cell types and statin concentrations, may vary between studies.

Nitric Oxide Production
StatinCell TypeConcentrationEffect on eNOS/NO ProductionCitation
This compound Human Endothelial CellsNot SpecifiedIncreased eNOS expression.[1]
Pravastatin Bovine Aortic Endothelial CellsDose-dependentActivated eNOS, leading to NO release.[2]
Endothelial Colony-Forming Cells200 µMIncreased phosphorylation of eNOS.[3][4]
Endothelial Cell Viability
StatinCell TypeConcentrationEffect on Cell ViabilityCitation
This compound Melanoma, Lung, and Breast Cancer Cell LinesIC50: >10 µM (for proliferation)Inhibited proliferation.[5]
Pravastatin Endothelial Colony-Forming Cells2 µM, 20 µMIncreased proliferation.[4]
200 µM, 2000 µMDecreased proliferation.[4]
Mouse Insulinoma MIN6 β-cellsUp to 72 hrsNo notable toxicity.[6]
Adhesion Molecule Expression
StatinCell TypeConcentrationEffect on Adhesion Molecule ExpressionCitation
This compound Human Pulmonary Alveolar Epithelial Cells30 µMSuppressed TNF-α-induced VCAM-1 expression.[7]
Pravastatin Human Endothelial CellsNot SpecifiedPotentiated TNF-α and LPS-induced expression of E-selectin and VCAM-1.[8]

Signaling Pathways

Statins exert their effects on endothelial cells through various signaling pathways. The diagrams below illustrate the key pathways influenced by this compound and Pravastatin.

mevastatin_pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Rho Rho GTPases This compound->Rho inhibits VCAM1 VCAM-1 Expression This compound->VCAM1 inhibits Mevalonate_Pathway Mevalonate Pathway Isoprenoids Isoprenoid Intermediates (e.g., GGPP) Mevalonate_Pathway->Isoprenoids Isoprenoids->Rho activates ROCK ROCK Rho->ROCK Rho->VCAM1 promotes eNOS_mRNA eNOS mRNA Stability ROCK->eNOS_mRNA destabilizes eNOS_Expression eNOS Expression eNOS_mRNA->eNOS_Expression NO_Production Nitric Oxide Production eNOS_Expression->NO_Production

Caption: this compound signaling pathway in endothelial cells.

pravastatin_pathway Pravastatin Pravastatin PI3K PI3K Pravastatin->PI3K activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS phosphorylates (activates) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes NO_Production Nitric Oxide Production eNOS->NO_Production

Caption: Pravastatin signaling pathway in endothelial cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is adapted for the colorimetric detection of nitrite (a stable product of NO) in cell culture supernatants.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite standard solutions (0-100 µM).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Culture endothelial cells in a 96-well plate to confluence.

  • Treat cells with this compound or Pravastatin at desired concentrations for the specified duration.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Endothelial Cell Viability (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or other suitable solvent.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or Pravastatin for the desired time period (e.g., 24, 48, 72 hours).

  • After treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Quantification of Adhesion Molecule Expression (Cell-Based ELISA)

This protocol quantifies the surface expression of adhesion molecules like VCAM-1 and E-selectin on endothelial cells.

Materials:

  • Primary antibodies against VCAM-1 and E-selectin.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Grow endothelial cells to confluence in a 96-well plate.

  • Treat the cells with this compound or Pravastatin, with or without an inflammatory stimulus (e.g., TNF-α, LPS), for the appropriate duration.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells and block non-specific binding sites with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against the adhesion molecule of interest overnight at 4°C.

  • Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells and add TMB substrate.

  • After sufficient color development, add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The level of adhesion molecule expression is proportional to the absorbance.

References

Validating the Anti-Cancer Efficacy of Mevastatin in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, three-dimensional (3D) spheroid cultures represent a crucial step in pre-clinical cancer research, offering a more physiologically relevant model than traditional 2D cell cultures.[1][2] This guide provides a comparative analysis of Mevastatin's anti-cancer effects in 3D spheroid models, juxtaposed with other lipophilic statins. The data presented is compiled from studies on various cancer cell lines, offering a comprehensive overview for validating its potential as a therapeutic agent.

Data Presentation: Comparative Efficacy of Statins in 3D Cancer Models

The anti-cancer activity of this compound and other statins varies across different cancer cell types and culture models. The following tables summarize the quantitative data from comparative studies.

Table 1: Comparative Cell Viability (EC50) of Statins in Pancreatic Cancer Cell Lines (72h Treatment)

StatinBxPC-3 (μM)MIA PaCa-2 (μM)PANC-1 (μM)
This compound >20>20>20
Lovastatin10.1 ± 1.211.2 ± 1.910.5 ± 2.1
Simvastatin5.3 ± 0.74.9 ± 0.95.1 ± 1.1
Pitavastatin1.4 ± 0.41.0 ± 0.21.0 ± 0.5

Data adapted from a study on pancreatic cancer cell lines, indicating that this compound showed the weakest activity among the tested statins in 2D viability assays which correlated with its weaker activity in 3D models.[3][4][5][6]

Table 2: Comparative Cell Viability (EC50) of Statins in Breast Cancer Cell Lines (72h Treatment)

StatinMDA-MB-231 (μM)MCF-7 (μM)
This compound 1.88 ± 0.1114.50 ± 1.20
Lovastatin1.32 ± 0.0815.14 ± 0.98
Simvastatin0.81 ± 0.066.83 ± 0.45
Pitavastatin0.24 ± 0.042.23 ± 0.12

Data adapted from a study on breast cancer cell lines.[7]

Table 3: Summary of Statin Effects on 3D Spheroid Growth

StatinCancer TypeSpheroid Growth Effect
This compound PancreaticWeakest activity in reducing spheroid size.[3][4]
Breast (MCF-7)Reduced spheroid growth at higher concentrations.[1][7][8]
LovastatinPancreaticLow activity in reducing spheroid size.[3][4]
Breast (MDA-MB-231)Delayed spheroid growth.[7][8]
SimvastatinPancreaticLess potent than Pitavastatin in reducing spheroid size.[3][4]
Breast (MDA-MB-231)Delayed spheroid growth.[7][8]
PitavastatinPancreaticStrongest effect on reducing spheroid size and causing disintegration.[3][4][5]
Breast (MCF-7)Reduced spheroid growth at higher concentrations.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the validation of this compound's anti-cancer effects.

Protocol 1: Generation of 3D Tumor Spheroids

This protocol outlines the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in a T-75 flask to 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 8,000 cells/well).[9]

  • Seed 100-200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C and 5% CO2. Spheroid formation can take from 24 hours to several days, depending on the cell line.[9]

  • Monitor spheroid formation and growth every 48 hours.

Protocol 2: Statin Treatment and Spheroid Size Measurement

This protocol describes how to treat the formed spheroids with statins and quantify their effect on spheroid growth.

Materials:

  • Formed tumor spheroids in a 96-well plate

  • This compound and other statins (e.g., Lovastatin, Simvastatin, Pitavastatin) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to desired concentrations.

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • After spheroid formation (e.g., 48-72 hours post-seeding), capture initial images (Day 0) of the spheroids.

  • Carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of the statin. Include a vehicle control (medium with DMSO).

  • Incubate the plate under standard conditions.

  • Every 48 hours, capture images of the spheroids in each well.

  • At each imaging time point, perform a half-medium change with fresh medium containing the respective statin concentrations.

  • Measure the diameter or area of the spheroids from the captured images using ImageJ or similar software.[3][4]

  • Calculate the change in spheroid size over time for each treatment group relative to the control group.

Protocol 3: Cell Viability Assay in 3D Spheroids

This protocol details the use of a tetrazolium-based assay (e.g., MTT or XTT) or an ATP-based assay (e.g., CellTiter-Glo 3D) to assess the viability of cells within the spheroids after treatment.

Materials:

  • Treated spheroids in a 96-well plate

  • Cell Viability Assay Kit (e.g., CyQUANT™ XTT Cell Viability Assay, PrestoBlue™ HS Cell Viability Reagent, or CellTiter-Glo® 3D Cell Viability Assay)[10][11]

  • Microplate reader

Procedure (Example using an ATP-based assay):

  • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo 3D reagent according to the manufacturer's instructions.

  • Add a volume of the reagent to each well equal to the volume of culture medium in the well.

  • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mandatory Visualizations

The following diagrams illustrate key aspects of validating this compound's anti-cancer effects.

experimental_workflow Experimental Workflow for Validating this compound in 3D Spheroids cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. 2D Cancer Cell Culture spheroid_formation 2. 3D Spheroid Formation cell_culture->spheroid_formation spheroid_treatment 4. Spheroid Treatment spheroid_formation->spheroid_treatment statin_prep 3. Statin Dilution (this compound & Comparators) statin_prep->spheroid_treatment size_measurement 5. Spheroid Size Measurement spheroid_treatment->size_measurement viability_assay 6. Cell Viability Assay spheroid_treatment->viability_assay data_analysis 7. Data Analysis & Comparison size_measurement->data_analysis viability_assay->data_analysis

Caption: Workflow for evaluating this compound's anti-cancer effects in 3D spheroids.

mevalonate_pathway This compound's Mechanism of Action: The Mevalonate Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol Synthesis isoprenoids->cholesterol protein_prenylation Protein Prenylation (Ras, Rho, Rac) isoprenoids->protein_prenylation cell_signaling Downstream Signaling (Proliferation, Survival, Migration) protein_prenylation->cell_signaling This compound This compound (Statin) This compound->hmgcr Inhibits hmgcr->mevalonate

Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.

statin_comparison_logic Comparative Logic of Statin Efficacy in 3D Spheroids cluster_statins Statins Tested cluster_endpoints Experimental Endpoints start Evaluate Anti-Cancer Effect in 3D Spheroids This compound This compound start->this compound lovastatin Lovastatin start->lovastatin simvastatin Simvastatin start->simvastatin pitavastatin Pitavastatin start->pitavastatin viability Cell Viability (EC50) This compound->viability growth Spheroid Growth (Size Reduction) This compound->growth colony Colony Formation This compound->colony lovastatin->viability lovastatin->growth lovastatin->colony simvastatin->viability simvastatin->growth simvastatin->colony pitavastatin->viability pitavastatin->growth pitavastatin->colony result Rank Order of Potency (Generally) viability->result growth->result colony->result result->this compound Lowest result->lovastatin Moderate result->simvastatin High result->pitavastatin Highest

Caption: Comparative evaluation of statins based on key anti-cancer endpoints.

References

Cross-reactivity of Mevastatin in assays designed for other statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of mevastatin in analytical assays designed for other common statins, such as atorvastatin, simvastatin, and rosuvastatin. Understanding the degree of cross-reactivity is crucial for the accurate quantification of these drugs in research and clinical settings. This document outlines the performance of this compound in different assay platforms, supported by experimental data and detailed methodologies.

Introduction to Statin Analysis and Cross-Reactivity

Statins, a class of drugs that inhibit HMG-CoA reductase, are widely prescribed to lower cholesterol levels. This compound, one of the first discovered statins, serves as a foundational compound for many others in its class, including lovastatin and simvastatin, which share a similar decalin-ring structure. Atorvastatin and rosuvastatin belong to a class of synthetic statins with different core structures. This structural diversity plays a significant role in their potential for cross-reactivity in various analytical assays.

The two primary methods for quantifying statins are immunoassays (e.g., ELISA) and chromatographic techniques (e.g., HPLC). While HPLC methods are designed to separate and individually quantify different statins, immunoassays rely on the specific binding of an antibody to its target antigen. Due to structural similarities between statins, an antibody developed for one statin may also bind to another, leading to cross-reactivity and potentially inaccurate measurements. In contrast, enzymatic assays that measure the activity of HMG-CoA reductase will inherently show interference from all statins as they are all designed to inhibit this enzyme.

Immunoassay Cross-Reactivity Data

Immunoassays, particularly competitive ELISAs, are susceptible to cross-reactivity from structurally related compounds. The degree of cross-reactivity is typically expressed as a percentage, indicating how effectively the cross-reacting substance competes with the target analyte for antibody binding sites.

Table 1: Cross-Reactivity of Various Statins in a Rosuvastatin-Specific Competitive ELISA

Competitor StatinStructural Class% Cross-Reactivity
Rosuvastatin Synthetic 100%
AtorvastatinSynthetic4%
FluvastatinSynthetic2%
PravastatinFermentation-derivedNo cross-reactivity
LovastatinFermentation-derivedNo cross-reactivity
SimvastatinFermentation-derivedNo cross-reactivity
This compound (inferred) Fermentation-derived Negligible (inferred)

Data adapted from a study on the development of a specific polyclonal antibody for rosuvastatin. This compound was not directly tested, but its structural similarity to lovastatin and simvastatin suggests a similar lack of cross-reactivity in this specific assay.

The data indicates that the antibody developed for rosuvastatin is highly specific, with minimal cross-reactivity from other synthetic statins and no measurable cross-reactivity from the fermentation-derived statins. Given that this compound is structurally very similar to lovastatin and simvastatin, it is highly probable that it would also exhibit negligible cross-reactivity in this rosuvastatin-specific immunoassay. This highlights the high degree of specificity that can be achieved in modern immunoassays.

Enzymatic Assay Interference

Enzymatic assays designed to measure the activity of HMG-CoA reductase are used to screen for potential inhibitors. Since all statins function by competitively inhibiting this enzyme, they will all interfere with this type of assay.[1] In their active hydroxy-acid form, statins bind to the active site of HMG-CoA reductase with high affinity.[1]

Table 2: Expected Performance of this compound in an HMG-CoA Reductase Activity Assay

Assay TypeTarget AnalytePrincipleExpected this compound Interference
HMG-CoA Reductase Activity AssayHMG-CoA Reductase ActivityMeasures the enzymatic conversion of HMG-CoA to mevalonate.High. this compound, like all statins, is a competitive inhibitor of the enzyme and will directly interfere with the assay, leading to an apparent reduction in enzyme activity.

This inherent "cross-reactivity" is the basis of their therapeutic action and is expected in any assay that measures the function of their common molecular target.

Experimental Protocols

Competitive ELISA for Statin Quantification

This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify a specific statin (e.g., atorvastatin) in a sample. This method can be used to assess the cross-reactivity of this compound.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific to the target statin.

  • Standard solutions of the target statin.

  • This compound solutions of varying concentrations.

  • Enzyme-conjugated target statin (HRP-statin).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Add standard solutions or samples (including those containing this compound) to the wells of the microtiter plate.

  • Add a fixed amount of HRP-statin conjugate to each well.

  • Incubate the plate to allow the free statin in the sample and the HRP-statin to compete for binding to the capture antibody.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of statin in the sample.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the statin in the samples by comparing their absorbance to the standard curve. Cross-reactivity of this compound is determined by comparing the concentration of this compound required to produce a 50% reduction in signal (IC50) to the IC50 of the target statin.

HMG-CoA Reductase Activity Assay

This protocol outlines a method for measuring HMG-CoA reductase activity and assessing the inhibitory effect of statins.

Materials:

  • Purified HMG-CoA reductase enzyme.

  • HMG-CoA substrate.

  • NADPH.

  • Assay buffer.

  • This compound and other statin solutions.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH.

  • Add the HMG-CoA reductase enzyme to initiate the reaction in the absence (control) and presence of varying concentrations of this compound or other statins.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition of HMG-CoA reductase activity by this compound at different concentrations to determine its inhibitory potency (IC50).

Visualizing Experimental Workflows and Signaling Pathways

Logical Workflow for Assessing Statin Cross-Reactivity

G cluster_0 Assay Selection and Preparation cluster_1 Cross-Reactivity Experiment cluster_2 Data Analysis assay_type Select Assay Type (e.g., Atorvastatin ELISA) prepare_reagents Prepare Reagents (Standards, Buffers, Samples) assay_type->prepare_reagents run_assay Run Competitive Assay with: - Target Statin (Standard Curve) - this compound (Test Substance) prepare_reagents->run_assay measure_signal Measure Signal (e.g., Absorbance) run_assay->measure_signal plot_curves Plot Dose-Response Curves measure_signal->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for determining this compound cross-reactivity in a competitive immunoassay.

HMG-CoA Reductase Signaling Pathway and Statin Inhibition

HMG_CoA_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol Synthesis isoprenoids->cholesterol signaling Isoprenylation of Signaling Proteins (e.g., Rho, Ras, Rac) isoprenoids->signaling hmgcr->mevalonate statins Statins (this compound, Atorvastatin, etc.) statins->hmgcr Inhibition

Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.

Conclusion

The cross-reactivity of this compound in assays designed for other statins is highly dependent on the assay methodology. In highly specific immunoassays, such as the rosuvastatin ELISA cited, this compound is expected to have negligible cross-reactivity due to structural differences, particularly when compared to synthetic statins. However, in assays where the antibody has broader specificity, or in assays targeting the common enzymatic pathway of all statins, significant interference is expected. Therefore, for accurate quantification, the use of highly specific monoclonal antibodies in immunoassays or chromatographic methods that physically separate the different statins is recommended. Researchers should carefully validate their chosen assay for specificity and potential cross-reactivity with all relevant statin analogues present in their samples.

References

Safety Operating Guide

Proper Disposal Procedures for Mevastatin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Mevastatin in a laboratory setting. Researchers, scientists, and drug development professionals must handle this substance with care, adhering to institutional guidelines and governmental regulations to ensure personal safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the substance's Safety Data Sheet (SDS). This compound is a bioactive compound that may cause an allergic skin reaction and is recognized as harmful to aquatic life.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[2]

Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills:

    • Clean up spills immediately.[2]

    • Avoid generating dust.[2] Use dry clean-up procedures such as gently sweeping or using a vacuum designed for dust collection.[2]

    • Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable, and clearly labeled container for disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Prevent the spillage from entering drains, sewers, or water courses.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must comply with all local, state, and federal regulations.[2] Pharmaceutical waste from research laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Step 1: Waste Identification and Segregation

  • Identify Waste Type: Determine if the this compound waste is pure, unused product, contaminated material (e.g., gloves, absorbent pads), or an empty container.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible waste mixing can pose a hazard.

Step 2: Preparing Solid this compound Waste for Disposal

  • Pure/Unused this compound: Collect all pure or expired solid this compound in its original container or a compatible, sealable, and clearly labeled waste container.

  • Contaminated Labware: Items such as gloves, weighing papers, and absorbent pads that are contaminated with this compound should be collected in a dedicated, sealed plastic bag or container.[2] This container must be labeled as hazardous or pharmaceutical waste in accordance with institutional policy.

Step 3: Preparing Liquid this compound Waste for Disposal

  • Solutions: If this compound is in a solvent, it must be collected as hazardous chemical waste. Do not pour it down the drain.[6]

  • Container: Use a designated, leak-proof, and sealable container. Ensure the container material is compatible with the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," the solvent used, and an approximate concentration.

Step 4: Managing Empty Containers

  • Packaging that held acutely toxic substances (RCRA P-listed) must be triple-rinsed, with the rinsate collected as hazardous waste.[7][8] While this compound's specific RCRA listing is not provided, treating it as a potent compound and managing its containers carefully is a prudent practice.

  • For non-acutely hazardous materials, empty containers can often be disposed of in regular trash after labels are defaced.[8][9]

  • Recommendation: Consult your institution's EHS department to determine the correct procedure for this compound containers.

Step 5: Storage and Collection

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials.[2]

  • Collection: Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal company.[4][5] These entities ensure the waste is transported and disposed of at a permitted facility, likely via incineration for pharmaceutical waste.[6]

Key Prohibitions:

  • DO NOT dispose of this compound in the regular trash.[10]

  • DO NOT flush this compound down the sink or sewer system.[6][10] This is critical to prevent contamination of waterways, as the substance is known to be harmful to aquatic organisms.

Data Summary

CharacteristicDescriptionSource
Physical State Solid[11]
Hazard Classification May cause an allergic skin reaction. Not classified as a hazardous substance by OSHA in one SDS, but other statins are.[1][2]
Environmental Hazard Harmful to fish and aquatic organisms. Toxic to aquatic life with long-lasting effects.[1]
Primary Disposal Route Dispose of as chemical/pharmaceutical waste through an approved waste disposal plant or licensed contractor.[1]
Disposal Prohibitions Do not dispose of with household garbage. Do not allow to reach sewage systems, surface water, or ground water.[1][10]

Experimental Protocols and Visualizations

No experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are cited in safety or regulatory literature. Laboratory-scale treatment of chemical waste is highly regulated and generally not recommended.[12] The standard and required procedure is collection and disposal by a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MevastatinDisposal cluster_prep Waste Generation & Preparation cluster_containerize Containment & Labeling cluster_disposal Final Disposal Path start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware, Empty Container) segregate Segregate from Other Waste Streams identify->segregate package_solid Package Solid Waste in Sealable Container segregate->package_solid Solid Waste package_liquid Package Liquid Waste in Leak-Proof Container segregate->package_liquid Liquid Waste package_labware Bag Contaminated Labware segregate->package_labware Contaminated Items ppe->identify label_waste Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date package_solid->label_waste package_liquid->label_waste package_labware->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.